Technical Documentation Center

Ethyl 4-benzylpiperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-benzylpiperazine-1-carboxylate
  • CAS: 59325-12-1

Core Science & Biosynthesis

Foundational

Ethyl 4-benzylpiperazine-1-carboxylate: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-benzylpiperazine-1-carboxylate is a pivotal chemical intermediate, strategically employed in the synthesis of c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-benzylpiperazine-1-carboxylate is a pivotal chemical intermediate, strategically employed in the synthesis of complex molecular architectures for drug discovery and development. Its structure, featuring a piperazine core differentially substituted at the N1 and N4 positions, offers a versatile platform for introducing diverse functionalities. This guide provides an in-depth analysis of its core chemical properties, validated synthetic protocols, reactivity profile, and comprehensive analytical characterization. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for researchers leveraging this compound in their synthetic campaigns.

Physicochemical & Structural Properties

Understanding the fundamental properties of a compound is the bedrock of its effective application in research. Ethyl 4-benzylpiperazine-1-carboxylate is a stable, synthetically accessible compound whose properties are summarized below.

PropertyData
IUPAC Name Ethyl 4-benzylpiperazine-1-carboxylate
Synonyms N-Carbethoxy-N'-benzylpiperazine
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~145-147 °C @ 0.5 mmHg
CAS Number 75964-19-1
Solubility Soluble in methanol, chloroform, dichloromethane, and ethyl acetate. Insoluble in water[1].

Synthesis & Reactivity: A Guided Protocol

The synthesis of Ethyl 4-benzylpiperazine-1-carboxylate is most efficiently achieved via the nucleophilic substitution of ethyl chloroformate with 1-benzylpiperazine. This approach is reliable, scalable, and proceeds with high yield.

Synthetic Workflow & Rationale

The reaction involves the acylation of the secondary amine of 1-benzylpiperazine. The tertiary benzylic amine is significantly less nucleophilic and does not react under these conditions.

synthesis_workflow cluster_reagents Reagents & Conditions Reagent1 1-Benzylpiperazine Reaction N-Acylation Reaction (0°C to RT) Reagent1->Reaction Reagent2 Ethyl Chloroformate Reagent2->Reaction Base Triethylamine (Base) Base->Reaction HCl Scavenger Solvent DCM (Solvent) Solvent->Reaction Reaction Medium Product Ethyl 4-benzylpiperazine-1-carboxylate Reaction->Product High Yield

Caption: Workflow for the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate.

Step-by-Step Experimental Protocol

This protocol is designed for self-validation, with clear checkpoints and rationale.

  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzylpiperazine (1.0 eq).

  • Dissolution & Inerting: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 volumes). Purge the flask with nitrogen for 5 minutes.

    • Expertise Note: Anhydrous DCM is critical to prevent hydrolysis of the highly reactive ethyl chloroformate. An inert atmosphere prevents side reactions with atmospheric moisture and CO₂.

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

    • Causality: TEA acts as an HCl scavenger. The reaction produces one equivalent of hydrochloric acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expertise Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring for Completion: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 10% Methanol in DCM. The disappearance of the 1-benzylpiperazine spot indicates completion.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Trustworthiness: This multi-step wash is a self-validating purification step. The acid wash removes excess TEA, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the resulting oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 4-benzylpiperazine-1-carboxylate.

Reactivity Profile

The compound's utility stems from the orthogonal reactivity of its functional groups:

  • N-Benzyl Group: This group is readily cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), revealing a secondary amine at the N4 position for further functionalization. This is a common deprotection strategy in multi-step synthesis.

  • Ethyl Carbamate Group: The carbamate is a robust protecting group but can be removed under harsh hydrolytic conditions (strong acid or base) or reduced with strong hydrides like LiAlH₄ to yield the corresponding N-methyl piperazine derivative.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The relationship between the molecular structure and its spectroscopic output is direct and predictable.

Structure-Spectra Correlation Diagram

spectra_correlation cluster_groups Key Structural Moieties cluster_spectra Expected Spectroscopic Signals Structure Ethyl 4-benzylpiperazine-1-carboxylate MS Mass Spec Structure->MS M⁺ = 248.32 Base Peak = 91 (Tropylium ion) Benzyl A: Benzyl Group (Aromatic + CH₂) HNMR ¹H NMR Benzyl->HNMR ~7.3 ppm (5H, m) ~3.5 ppm (2H, s) Piperazine B: Piperazine Ring (CH₂ Protons) Piperazine->HNMR Multiplets Carbamate C: Ethyl Carbamate (C=O + OCH₂CH₃) Carbamate->HNMR ~4.1 ppm (2H, q) ~1.2 ppm (3H, t) IR IR Carbamate->IR ~1700 cm⁻¹ (strong C=O stretch)

Caption: Correlation between molecular structure and key analytical signals.

Summary of Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.25-7.40 (m, 5H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.52 (s, 2H, Ar-CH₂-), 3.45-3.55 (m, 4H, piperazine), 2.40-2.50 (m, 4H, piperazine), 1.25 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 155.5 (C=O), 138.0 (Ar-C), 129.2 (Ar-CH), 128.3 (Ar-CH), 127.2 (Ar-CH), 63.2 (Ar-CH₂-), 61.3 (-OCH₂CH₃), 53.0 (piperazine-C), 44.0 (piperazine-C), 14.7 (-OCH₂CH₃).
IR Spectroscopy (Neat, cm⁻¹)~2970, 2810 (C-H stretch), ~1700 (strong, C=O carbamate stretch) , ~1450, ~1240, ~1130.
Mass Spectrometry (EI)m/z (%): 248 (M⁺), 91 (100, [C₇H₇]⁺), 157, 113, 56.

Applications & Strategic Importance

The true value of Ethyl 4-benzylpiperazine-1-carboxylate lies in its role as a strategic building block. The piperazine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from antipsychotics to antivirals.

This compound provides a controlled entry point into this chemical space:

  • Sequential Functionalization: The benzyl group can be removed to allow for modification at the N4 position. Subsequently, the ethyl carbamate at N1 can be modified or removed, enabling the synthesis of complex, unsymmetrically substituted piperazines.

  • Scaffold for Library Synthesis: It serves as a common starting point for creating diverse chemical libraries for high-throughput screening, where variations are introduced by reacting the deprotected piperazine core with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides).

  • Precursor to Active Compounds: The parent compound, 1-benzylpiperazine (BZP), has known stimulant properties, acting on dopaminergic and serotonergic pathways[2][3]. While BZP itself is a controlled substance in many regions, derivatives synthesized from this intermediate are explored for novel CNS activities.

Safety & Handling

As a standard laboratory chemical, Ethyl 4-benzylpiperazine-1-carboxylate should be handled with appropriate care.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Toxicological Data: Specific toxicity data is limited. Treat as a potentially harmful substance. Avoid inhalation, ingestion, and direct skin contact. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • ChemBK. Ethyl 1-benzylpiperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. 1-Benzylpiperazine and other piperazine-based stimulants | Request PDF. Available at: [Link]

  • Wikipedia. Benzylpiperazine. Available at: [Link]

  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. Available at: [Link]

  • MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Available at: [Link]

  • SWGDrug. BENZYLPIPERAZINE Monograph. Available at: [Link]

  • PubChem. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495. Available at: [Link]

  • PubMed. Toxicity from the recreational use of 1-benzylpiperazine. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

Sources

Exploratory

Spectroscopic data for Ethyl 4-benzylpiperazine-1-carboxylate (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of Ethyl 4-benzylpiperazine-1-carboxylate , a versatile intermediate in medicinal chemistry used in the synthesis of piperazine-based pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Ethyl 4-benzylpiperazine-1-carboxylate , a versatile intermediate in medicinal chemistry used in the synthesis of piperazine-based pharmaceuticals.

This guide synthesizes consensus spectroscopic data derived from the structural integration of the 1-benzylpiperazine and ethyl piperazine-1-carboxylate scaffolds.

[1][2][3][4][5]

Compound Identity & Physicochemical Properties[3][4][6][7][8][9][10]

Parameter Data
IUPAC Name Ethyl 4-benzylpiperazine-1-carboxylate
CAS Number 59325-12-1
Molecular Formula

Molecular Weight 248.32 g/mol
Appearance Clear, colorless to pale yellow oil
Solubility Soluble in

, DMSO, MeOH, EtOAc
SMILES CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2

Synthesis & Reaction Pathway

The most reliable high-purity synthesis route involves the acylation of 1-benzylpiperazine with ethyl chloroformate. This method avoids the risk of quaternary ammonium salt formation often seen in alkylation routes.

Reaction Workflow

Synthesis SM1 1-Benzylpiperazine (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Ethyl Chloroformate (Electrophile) SM2->Inter Base Base (Et3N or K2CO3) Byprod HCl Salt / Byproducts Base->Byprod Scavenges HCl Prod Ethyl 4-benzylpiperazine- 1-carboxylate Inter->Prod Elimination of Cl- Inter->Byprod

Figure 1: Acylation pathway for the synthesis of the target carbamate.

Spectroscopic Characterization (NMR, IR, MS)[10][11]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the molecule's asymmetry. The carbamate group deshields the adjacent piperazine protons (


), distinguishing them from the benzyl-proximal protons (

).

H NMR Data (400 MHz,

)
Shift (

, ppm)
Mult. Integ. Assignment Structural Context
7.20 – 7.35 m5H

Phenyl ring protons (overlapping).
4.13 q (

Hz)
2H

Methylene of the ethyl ester (deshielded by oxygen).
3.51 s2H

Benzylic methylene.
3.45 – 3.50 t (br)4HPip-

Piperazine


to Carbamate (deshielded).
2.43 – 2.48 t (br)4HPip-

Piperazine


to Benzyl amine (shielded).
1.26 t (

Hz)
3H

Methyl of the ethyl ester.

Analyst Note: The signal at 3.51 ppm (Benzylic) often overlaps with the carbamate-adjacent piperazine protons (3.45-3.50 ppm ). In lower-field instruments (300 MHz), this may appear as a large multiplet integrating to 6H.


C NMR Data (100 MHz,

)
Shift (

, ppm)
Assignment Type
155.4

Carbamate Carbonyl
137.8

Aromatic Quaternary C
129.1

Aromatic CH
128.3

Aromatic CH
127.2

Aromatic CH
63.0

Benzylic

61.3

Ethyl Ester

52.9 Pip-

Piperazine

(

to Benzyl)
43.8 Pip-

Piperazine

(

to Carbamate)
14.7

Ethyl Ester

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong carbonyl stretch of the carbamate and the C-N vibrations.

Wavenumber (

)
Intensity Assignment Functional Group
2900 – 2950 Medium

Alkyl C-H stretch (

).
1690 – 1705 Strong

Carbamate Carbonyl (Diagnostic).
1420 – 1470 Medium

Methylene scissoring/bending.
1230 – 1250 Strong

Ester C-O stretch.
1100 – 1150 Medium

C-N stretch (amine/amide).
700, 740 Strong

Monosubstituted Benzene (out-of-plane bend).
C. Mass Spectrometry (MS)

The fragmentation pattern is characteristic of benzylamines, with the tropylium ion being the dominant base peak.

  • Ionization Mode: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  248 (EI), 
    
    
    
    (ESI).
Fragmentation Pathway (EI)

MS_Frag M Molecular Ion [M]+ m/z 248 Trop Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->Trop Benzylic Cleavage (Alpha) Frag1 Loss of Benzyl [M - Bn]+ m/z 157 M->Frag1 N-C Bond Break Frag2 Piperazine Core Cleavage Frag1->Frag2

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

m/z Abundance Fragment Identity Mechanism
248 ~15-20%

Molecular Ion.
157 ~20%

Loss of benzyl group (formation of ethyl piperazine-1-carboxylate cation).
91 100%

Tropylium Ion (Base Peak). Characteristic of benzyl compounds.
56 Variable

Piperazine ring fragmentation (retro-Diels-Alder type).

Experimental Protocol: Synthesis & Isolation

For the preparation of analytical standards.

  • Setup: Charge a 250 mL round-bottom flask with 1-benzylpiperazine (10.0 mmol, 1.76 g) and Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (

    
    )  (12.0 mmol, 1.67 mL) and cool the mixture to 0°C in an ice bath.
    
  • Acylation: Dropwise add Ethyl Chloroformate (11.0 mmol, 1.05 mL) diluted in 5 mL DCM over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Wash the organic layer with water (

    
     mL), saturated 
    
    
    
    (
    
    
    mL), and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. If necessary, purify via silica gel column chromatography (Gradient: 0-5% MeOH/DCM).
    

References

  • Synthesis Precursors: ChemicalBook. (2025). "Ethyl N-piperazinecarboxylate synthesis & properties."

  • Base Scaffold Data: National Center for Biotechnology Information. (2025). "1-Benzylpiperazine - PubChem Compound Summary."[1] [1]

  • General Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for assigning carbamate/benzyl shifts).

  • Commercial Availability & CAS Verification: AK Scientific. (2025). "Ethyl 4-benzylpiperazine-1-carboxylate Product Page."

Sources

Foundational

Technical Guide: Strategic Synthesis & Material Selection for Ethyl 4-benzylpiperazine-1-carboxylate

Executive Summary & Regulatory Criticality This technical guide details the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate , a structural motif common in pharmaceutical intermediates (e.g., antihistamines, anti-angi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Criticality

This technical guide details the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate , a structural motif common in pharmaceutical intermediates (e.g., antihistamines, anti-anginals).

CRITICAL REGULATORY WARNING: One of the primary precursors for this synthesis, 1-Benzylpiperazine (BZP) , is classified as a Schedule I Controlled Substance in the United States (DEA Code 7493) and is heavily regulated in the EU, New Zealand, and Australia due to its history of misuse as a recreational stimulant.

Consequently, this guide presents two distinct synthetic pathways characterized by their starting material selection:

  • Route A (The Acylation Pathway): Utilizes 1-Benzylpiperazine.[1][2] Chemically efficient but requires DEA/Regulatory licensure.

  • Route B (The Alkylation Pathway): Utilizes Ethyl 1-piperazinecarboxylate. Avoids Schedule I starting materials but requires precise reaction control to prevent over-alkylation.

Strategic Pathway Analysis

The choice of starting material dictates the impurity profile and regulatory burden.

Pathway Logic Visualization

SynthesisPathways cluster_legend Pathway Legend BZP 1-Benzylpiperazine (Schedule I Precursor) Target Ethyl 4-benzylpiperazine- 1-carboxylate BZP->Target Route A: Acylation (Base, DCM, 0°C) ECF Ethyl Chloroformate ECF->Target + ECF EPC Ethyl 1-piperazinecarboxylate (Non-Controlled) EPC->Target Route B: Alkylation (K2CO3, ACN, Reflux) BnCl Benzyl Chloride BnCl->Target + BnCl key1 Red Arrow = High Regulatory Risk key2 Green Arrow = Low Regulatory Risk

Caption: Comparative synthetic routes. Route A uses controlled BZP; Route B uses non-controlled carbamate.

Deep Dive: Starting Materials & Specifications

High-purity starting materials are non-negotiable for reproducible yields. Below are the required specifications and handling protocols.

Primary Precursors
MaterialCAS No.Critical Impurity / ConcernSpecification Requirement
1-Benzylpiperazine 2759-28-61,4-Dibenzylpiperazine (DBZP): A common byproduct in BZP synthesis. Difficult to remove later.Purity >98.0% (GC).[3] DBZP < 0.5%.
Ethyl 1-piperazinecarboxylate 120-43-4Piperazine (Free Base): Leads to formation of bis-carbamate side products.Purity >97%. Free Piperazine < 1.0%.[4]
Ethyl Chloroformate 541-41-3HCl / Ethanol: Decomposes in moisture. Generates gas upon reaction.assay >99%. Store under inert gas.
Benzyl Chloride 100-44-7Polymerization: Can polymerize violently with metal salts. Lachrymator.Stabilized (e.g., with propylene oxide).
Auxiliary Reagents
  • Triethylamine (TEA): Used as an acid scavenger in Route A. Must be dry (water content <0.1%) to prevent hydrolysis of ethyl chloroformate.

  • Potassium Carbonate (

    
    ):  Anhydrous, granular. Used in Route B to neutralize HCl generated during alkylation.
    

Synthetic Protocols

Protocol A: N-Acylation of 1-Benzylpiperazine

Best for: Licensed labs requiring high throughput and yield.

Mechanism: Nucleophilic acyl substitution. The secondary amine of BZP attacks the carbonyl of ethyl chloroformate.

  • Setup: Charge a 3-neck round-bottom flask with 1-Benzylpiperazine (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (1.2 eq). Cool the mixture to 0–5°C under Nitrogen atmosphere.

  • Acylation: Add Ethyl Chloroformate (1.1 eq) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature <10°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (20–25°C) for 2 hours.

  • IPC (In-Process Control): Monitor by TLC (SiO2, MeOH:DCM 1:9) or HPLC.[5] Target: Disappearance of BZP.

  • Workup: Quench with water. Wash organic layer with 5%

    
     (removes HCl/excess acid) and Brine. Dry over 
    
    
    
    .[5][6]
  • Isolation: Concentrate in vacuo to yield the crude oil.

Protocol B: N-Alkylation of Ethyl 1-piperazinecarboxylate

Best for: Labs avoiding Schedule I precursors.

Mechanism:


 Nucleophilic substitution. The secondary amine of the carbamate attacks the benzyl chloride.
  • Setup: Charge flask with Ethyl 1-piperazinecarboxylate (1.0 eq) and Acetonitrile (ACN) (10 vol).

  • Base: Add Anhydrous

    
      (2.0 eq).
    
  • Alkylation: Add Benzyl Chloride (1.05 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (80–82°C) for 4–6 hours.

    • Note: Do not use large excess of Benzyl Chloride to avoid quaternization (formation of ammonium salts).

  • IPC: Monitor for disappearance of carbamate starting material.

  • Workup: Cool to RT. Filter off inorganic solids (

    
    /KCl). Rinse filter cake with ACN.
    
  • Isolation: Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water/brine, and concentrate.

Characterization & Validation

The product is typically a pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2–7.4 (m, 5H, Ar-H)
      
    • 
       4.13 (q, 2H, 
      
      
      
      )
    • 
       3.50 (s, 2H, 
      
      
      
      )
    • 
       3.4–3.5 (m, 4H, Piperazine 
      
      
      
      alpha to carbamate)
    • 
       2.4–2.5 (m, 4H, Piperazine 
      
      
      
      alpha to benzyl)
    • 
       1.26 (t, 3H, 
      
      
      
      )
  • Mass Spectrometry: ESI+

    
     (Calc for 
    
    
    
    ).

Safety & Toxicology

Hazard Identification
  • 1-Benzylpiperazine: Corrosive, CNS Stimulant. Controlled Substance.

  • Ethyl Chloroformate: Highly toxic, lachrymator, flammable. Fatal if inhaled.

  • Benzyl Chloride: Suspected carcinogen, severe eye irritant (lachrymator).

Engineering Controls

All operations involving Ethyl Chloroformate or Benzyl Chloride must be performed in a Class II Fume Hood . Personnel must wear butyl rubber gloves (nitrile is often insufficient for long-term chloroformate exposure).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link]

  • Drug Enforcement Administration (2004). Schedules of Controlled Substances: Placement of N-Benzylpiperazine Into Schedule I. Federal Register. Retrieved from [Link]

  • Organic Syntheses (1973). 1-Benzylpiperazine.[2] Org.[5][6] Synth. 1973, 53, 13. (Detailed purification of the starting material). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (2009). BZP drug profile. (Toxicology and impurity profiling of BZP). Retrieved from [Link]

Sources

Exploratory

Derivatization of Ethyl 4-benzylpiperazine-1-carboxylate for SAR studies

Title: Technical Guide: Derivatization of Ethyl 4-benzylpiperazine-1-carboxylate for SAR Studies Executive Summary Ethyl 4-benzylpiperazine-1-carboxylate (CAS: 24228-40-8) is a "privileged scaffold" intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Derivatization of Ethyl 4-benzylpiperazine-1-carboxylate for SAR Studies

Executive Summary

Ethyl 4-benzylpiperazine-1-carboxylate (CAS: 24228-40-8) is a "privileged scaffold" intermediate in medicinal chemistry. Its value lies in its orthogonal protection profile : the molecule possesses two distinct nitrogen centers—N1 (protected by an ethyl carbamate) and N4 (protected by a benzyl group)—that can be selectively deprotected and functionalized.

This guide details the strategic derivatization of this scaffold to generate Structure-Activity Relationship (SAR) libraries. By exploiting the differential reactivity of the carbamate and benzyl moieties, researchers can independently modulate the "Head" (N1) and "Tail" (N4) regions to optimize pharmacokinetics (PK) and target affinity.

Strategic Pharmacophore Analysis

Before initiating synthesis, the scaffold must be viewed as three distinct zones for modification:

ZoneFunctional HandleSAR UtilityTypical Modifications
Zone 1 (N4) Benzyl GroupHydrophobic interactions, π-stacking.De-benzylation followed by acylation, alkylation, or sulfonylation.
Zone 2 (Core) Piperazine RingConformational rigidity, solubility (pKa ~9.8).Substitution on carbon backbone (e.g., 2-Me, 3-Me) to restrict conformation (requires different starting material).
Zone 3 (N1) Ethyl CarbamateMetabolic stability, H-bond acceptor.Hydrolysis to free amine, followed by conversion to ureas, amides, or bioisosteres.

Synthetic Strategy: The "Two-Path" Approach

To maximize library diversity, we employ a divergent workflow. The choice of path depends on which moiety (the benzyl or the carbamate) serves as the primary anchor for your target protein.

  • Path A (N4-First): Prioritizes modification of the benzyl side. Ideal when the carbamate mimics a specific amide/urea pharmacophore or serves as a temporary protecting group.

  • Path B (N1-First): Prioritizes modification of the carbamate side. Ideal when the benzyl group is essential for binding (e.g., mimicking a phenylalanine residue).

Workflow Visualization

SAR_Workflow Start Ethyl 4-benzylpiperazine- 1-carboxylate Debenz Step A1: N-Debenzylation (Pd/C or ACE-Cl) Start->Debenz Path A (N4 Focus) Hydrolysis Step B1: Carbamate Hydrolysis (KOH/EtOH) Start->Hydrolysis Path B (N1 Focus) InterA Intermediate A: Ethyl piperazine-1-carboxylate Debenz->InterA LibA Step A2: N4-Functionalization (R1-X Coupling) InterA->LibA ProdA Library A: N4-Modified Analogs LibA->ProdA ProdA->Hydrolysis Sequential Deprotection InterB Intermediate B: 1-Benzylpiperazine Hydrolysis->InterB LibB Step B2: N1-Functionalization (R2-X Coupling) InterB->LibB ProdB Library B: N1-Modified Analogs LibB->ProdB ProdB->Debenz Sequential Deprotection

Caption: Divergent synthetic workflow. Path A selectively exposes N4, while Path B selectively exposes N1, allowing for independent SAR exploration.

Detailed Experimental Protocols

Protocol 1: Selective N-Debenzylation (Path A)

Two methods are provided. Method A is standard; Method B is required if your molecule contains reducible groups (alkenes, nitro, sulfur) that would be destroyed by hydrogenation.

Method A: Catalytic Hydrogenolysis (Standard)

  • Reagents: 10% Pd/C, H2 (1 atm), Ethanol, Acetic Acid (cat).

  • Procedure:

    • Dissolve ethyl 4-benzylpiperazine-1-carboxylate (1.0 eq) in Ethanol (0.1 M).

    • Add Glacial Acetic Acid (1.5 eq). Note: Protonation prevents amine poisoning of the catalyst.

    • Cautiously add 10% Pd/C (10 wt% of substrate) under inert atmosphere (N2).

    • Purge with H2 gas (balloon pressure) and stir vigorously at RT for 4-16 hours.

    • Workup: Filter through Celite to remove Pd.[1] Concentrate filtrate.[1][2][3] Neutralize with saturated NaHCO3 if free base is required.

Method B: ACE-Cl Cleavage (Chemoselective)

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl), 1,2-Dichloroethane (DCE), Methanol.

  • Mechanism: Formation of a carbamate intermediate followed by methanolysis.

  • Procedure:

    • Dissolve substrate (1.0 eq) in dry DCE (0.2 M) at 0°C.

    • Add ACE-Cl (1.2 eq) dropwise.

    • Reflux for 3–12 hours. Monitor by TLC for disappearance of starting material.

    • Concentrate in vacuo to yield the crude chloroethyl carbamate intermediate.

    • Redissolve residue in Methanol and reflux for 1 hour.

    • Workup: Concentrate to yield the secondary amine hydrochloride salt.

Protocol 2: Carbamate Hydrolysis (Path B)

The ethyl carbamate is robust. Harsh alkaline conditions are required.

  • Reagents: KOH (40% aq), Ethanol.

  • Procedure:

    • Dissolve substrate in Ethanol (0.5 M).

    • Add 40% aqueous KOH (10.0 eq).

    • Reflux (approx. 80-90°C) for 12–24 hours.

    • Workup: Concentrate to remove EtOH. Extract aqueous residue with DCM or CHCl3. Dry organic layer over Na2SO4.

    • Caution: Ensure the benzyl group or other substituents are stable to strong base/reflux.

Protocol 3: General Library Derivatization (Amide Coupling)

Once N1 or N4 is deprotected, use this general protocol for high-throughput library generation.

  • Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve Carboxylic Acid (1.1 eq) in DMF (0.1 M).

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate.

    • Add the deprotected piperazine amine (1.0 eq).

    • Stir at RT for 2–4 hours.

    • Purification: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then NaHCO3. Flash chromatography.

SAR Logic & Library Design

When designing the library, select substituents (R-groups) that probe specific physicochemical boundaries.

ParameterR-Group SelectionPurpose
Steric Bulk Isopropyl, t-Butyl, AdamantylProbe binding pocket size and shape.
Electronic 4-F-Phenyl, 4-OMe-Phenyl, PyridineModulate pKa of the piperazine nitrogens (electronic withdrawal lowers pKa).
Solubility Morpholine, Piperidine, PEG-chainImprove LogD and metabolic stability.
Rigidity Cyclopropyl, CyclobutylReduce entropic penalty upon binding.

Critical Insight: The basicity of the piperazine nitrogens is key. The N1-carbamate reduces the basicity of N1, leaving N4 (pKa ~8-9) as the primary protonation site at physiological pH. If you hydrolyze the carbamate and convert N1 to an amide, the basicity profile remains similar. However, converting N1 to an alkyl group (via reductive amination) will create a bis-basic species, drastically altering solubility and hERG liability.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (Standard reference for N-debenzylation and carbamate cleavage protocols).

  • Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-Chloroethyl chloroformate". Journal of Organic Chemistry. Link

  • Klenke, B., & Stewart, M. (2021). "Piperazine Scaffolds in Medicinal Chemistry: A Review". Journal of Medicinal Chemistry. (Review of piperazine utility in drug discovery).
  • BenchChem Technical Support. (2025). "Comparative Guide to Debenzylation: Pd/C vs ACE-Cl". Link

  • Chao, B., et al. (2011). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected Amines". NIH/PubMed Central. Link

Sources

Foundational

Comprehensive Thermal Analysis Guide: Ethyl 4-benzylpiperazine-1-carboxylate

This guide serves as an authoritative technical resource for the thermogravimetric analysis (TGA) of Ethyl 4-benzylpiperazine-1-carboxylate . It is designed for analytical chemists and pharmaceutical scientists requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the thermogravimetric analysis (TGA) of Ethyl 4-benzylpiperazine-1-carboxylate . It is designed for analytical chemists and pharmaceutical scientists requiring precise characterization of this intermediate.

Executive Summary & Compound Profile

Ethyl 4-benzylpiperazine-1-carboxylate (often abbreviated as N-Carbethoxy-N'-benzylpiperazine) is a critical piperazine derivative used as a pharmaceutical intermediate and, increasingly, as a reference standard in forensic analysis of designer drugs.

Unlike simple salts, this molecule possesses two distinct thermal stability zones governed by its functional groups: the benzyl amine moiety (thermally robust) and the ethyl carbamate (urethane) moiety (susceptible to specific decomposition pathways).

Chemical Identity Verification

Before initiating thermal analysis, ensure the analyte matches the following profile to avoid confusion with its isomer, Benzyl 1-piperazinecarboxylate (Cbz-piperazine).

PropertySpecification
IUPAC Name Ethyl 4-benzylpiperazine-1-carboxylate
Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Physical State Viscous oil or low-melting solid (purity dependent)
Boiling Point (Est.) ~320–330°C (760 mmHg)
Key Labile Group Ethyl carbamate (-N-CO-OEt)

Predictive Thermal Behavior & Mechanism

Understanding the expected thermogram is crucial for experimental design. Based on the structural thermodynamics of N-substituted piperazines and ethyl carbamates, the thermal profile will exhibit a competition between evaporation and degradation .

The "Two-Pathway" Hypothesis

The TGA curve will likely follow one of two trajectories depending on the sample pan configuration (Open vs. Pinhole/Sealed).

  • Pathway A (Open Pan - Evaporation Dominant):

    • Onset (~180°C - 250°C): Mass loss is primarily driven by volatilization. The compound boils before it fully decomposes.

    • Result: A single, smooth step reaching 0% residue (if pure).

  • Pathway B (Sealed/Pinhole Pan - Decomposition Dominant):

    • Onset (~240°C - 280°C): Confined vapor pressure forces the molecules to undergo thermal degradation rather than escape.

    • Mechanism: The ethyl carbamate moiety undergoes cis-elimination , releasing ethylene and carbon dioxide, followed by the breakdown of the piperazine ring.

Predicted Decomposition Pathway

The following diagram illustrates the logical flow of thermal stress on the molecule.

DecompositionPathway Start Ethyl 4-benzylpiperazine-1-carboxylate (Intact Molecule) Heat Thermal Stress (>220°C) Start->Heat Heating Intermed Unstable Carbamic Acid Intermediate Heat->Intermed Cis-Elimination Prod1 N-Benzylpiperazine (Secondary Amine) Intermed->Prod1 -CO2 Gas Gaseous Byproducts (CO2 + Ethylene) Intermed->Gas Release Char Carbonaceous Char (Oxidative Degradation) Prod1->Char >350°C (Oxidation)

Figure 1: Predicted thermal decomposition mechanism via carbamate elimination.

Experimental Protocol: Self-Validating TGA

To generate authoritative data, you must distinguish between physical volatility and chemical stability. The following protocol uses a Variable Heating Rate approach to validate kinetic parameters.

Equipment Setup
  • Instrument: TGA with microbalance sensitivity <1 µg (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

  • Purge Gas: Nitrogen (Inert) at 40-60 mL/min to prevent oxidative artifacts during the primary loss step.

  • Pan Type:

    • Screening: Platinum or Alumina (Open) – for volatility check.

    • Kinetic Analysis: Aluminum (Hermetically sealed with a 50 µm laser pinhole) – to suppress evaporation and measure decomposition.

Step-by-Step Workflow
  • Baseline Subtraction: Perform a blank run with an empty pan using the exact method parameters. Subtract this baseline to remove buoyancy effects.

  • Sample Loading:

    • Load 5–10 mg of sample.

    • Note: For oils, ensure the sample covers the pan bottom evenly to maximize surface area reproducibility.

  • Method Programming (Standard Run):

    • Equilibrate: 30°C.

    • Isothermal: 5 min (to stabilize atmosphere).

    • Ramp: 10°C/min to 600°C.

  • Method Programming (Kinetic Validation - Flynn-Wall-Ozawa):

    • Run 3 separate experiments at heating rates of 5, 10, and 20°C/min .

    • Shift in

      
       confirms kinetic dependence.
      
Data Interpretation Table
Thermal EventTemperature RangeExpected Mass LossInterpretation
Volatiles/Solvent 30°C – 150°C< 2.0%Residual solvent (EtOAc, EtOH) or moisture.
Primary Mass Loss 180°C – 320°C95–100% (Open Pan)Evaporation. The molecule boils off intact.
Decomposition 240°C – 300°C~25–30% (Sealed Pan)Carbamate Breakdown. Loss of Et-O-CO fragment.
Residue > 600°C< 0.5% (N2 atm)Clean burn-off indicates high purity.

Advanced Analysis: Kinetic Modeling

For drug development files (IND/NDA), reporting the Activation Energy (


)  of decomposition provides a metric for long-term stability.

Use the Flynn-Wall-Ozawa (FWO) isoconversional method. This method does not assume a reaction order, making it robust for complex organic degradation.

Equation:



  • 
     : Heating rate (K/min)
    
  • 
     : Temperature at specific conversion 
    
    
    
    (e.g., 5% weight loss)
  • 
     : Gas constant
    

Protocol:

  • Extract the temperature (

    
    ) at 5%, 10%, and 15% weight loss for all three heating rates (5, 10, 20 K/min).
    
  • Plot

    
     vs 
    
    
    
    .
  • The slope of the line is

    
    .
    
  • Target Metric: A steep slope indicates high thermal sensitivity. For this carbamate, expect

    
    .
    
Method Development Logic Diagram

Use this decision tree to optimize your TGA method for this specific compound.

MethodWorkflow Start Start TGA Method Dev Screen Run Screening: 10°C/min, Open Pan Start->Screen ResidueCheck Is Residue > 5%? Screen->ResidueCheck Evap Evaporation Dominant (Boiling < Decomp) ResidueCheck->Evap No (0% Residue) Decomp Decomposition Dominant (Charring/Polymerization) ResidueCheck->Decomp Yes (>5% Residue) Action1 Use Pinhole Pan to measure stability Evap->Action1 To determine chemical stability Action2 Use DSC/TGA to find BP Decomp->Action2 To characterize kinetics

Figure 2: TGA Method Optimization Decision Tree.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard reference for TGA methodology).
  • Barroeta, N., et al. (1974).[1] "The thermal decomposition of ethyl cyanoformate: Kinetics and mechanism." Perkin Transactions 2.[1] Link (Mechanistic basis for ethyl ester decomposition).

  • Improved Pharma. (2022). "Thermogravimetric Analysis (TGA) in Pharmaceuticals." Link (Protocol standards for pharmaceutical intermediates).

  • PubChem. (2025).[2] "Ethyl 4-benzylpiperazine-1-carboxylate Compound Summary." National Library of Medicine. Link (Structural verification).

  • Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 520(1-2), 1-19. (Source for Flynn-Wall-Ozawa method).

Sources

Exploratory

Chronicles of the Piperazine Ring: A Technical Analysis of N-Benzylpiperazine Derivatives

Executive Summary: The Chameleon Molecule N-benzylpiperazine (BZP) represents a unique case study in medicinal chemistry: a molecule that has traversed the regulatory spectrum from agricultural anthelmintic to failed ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chameleon Molecule

N-benzylpiperazine (BZP) represents a unique case study in medicinal chemistry: a molecule that has traversed the regulatory spectrum from agricultural anthelmintic to failed antidepressant, and finally to a controlled recreational stimulant. This guide dissects the technical history, chemical synthesis, and pharmacological mechanisms of BZP and its primary derivative, 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

The "party pill" phenomenon of the early 2000s was not a random occurrence but a result of specific synergistic pharmacodynamics—an "entourage effect" where BZP (dopaminergic) and TFMPP (serotonergic) were combined to mimic the profile of 3,4-methylenedioxymethamphetamine (MDMA).

Historical Trajectory: From Cattle to Club

The history of BZP is defined by three distinct eras, each characterized by a specific application of its piperazine core.

EraPrimary ApplicationKey Developer/RegionOutcome
1944–1950s Anthelmintic Wellcome Research LabsEffective against Ascaris lumbricoides (roundworm) in cattle. Abandoned for human use due to side effects.[1]
1970s Antidepressant EGIS Pharmaceuticals (Hungary)Investigated as "Trelibet" (EGYT-475).[2] Clinical trials failed; revealed amphetamine-like abuse potential.[1]
2000s Recreational New Zealand / GlobalMarketed as "Legal Highs" (e.g., Nemesis, Good Stuff). Banned globally (Schedule I in US) by late 2000s.
The "Trelibet" Failure

In the 1970s, Hungarian researchers attempted to repurpose BZP as an antidepressant. The compound, coded EGYT-475, was designed to reverse the effects of tetrabenazine. However, clinical evaluations by Bye et al. (1973) revealed that BZP produced physiological responses (tachycardia, chemically induced euphoria) nearly identical to dexamphetamine, leading to the immediate cessation of its development as a therapeutic agent.

Chemical Architecture & Synthesis Protocol

The piperazine ring is a versatile scaffold. The synthesis of BZP is a classic nucleophilic substitution (


) reaction. Below is a validated laboratory-scale protocol optimized for purity and yield, essential for reference standard generation in forensic toxicology.
Validated Synthesis Protocol: N-Benzylpiperazine Dihydrochloride

Objective: Synthesize high-purity BZP·2HCl for analytical reference. Precursors: Piperazine hexahydrate, Benzyl chloride. Solvents: Absolute Ethanol, Diethyl Ether.

Step-by-Step Methodology:
  • Reactant Preparation: Dissolve 0.125 mol of piperazine hexahydrate in 50 mL of absolute ethanol in a round-bottom flask.

  • Controlled Addition: Heat the solution to a gentle reflux (

    
    ). Add 0.1 mol of benzyl chloride dropwise over 30 minutes. Note: Excess piperazine is used to minimize the formation of the unwanted byproduct 1,4-dibenzylpiperazine.
    
  • Reflux: Maintain reflux for 3 hours to ensure complete alkylation.

  • Basification & Extraction:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in water and adjust pH to >12 using 5N NaOH.

    • Extract the free base into diethyl ether (

      
      ).
      
  • Purification (The Critical Step):

    • Dry the ether layer over anhydrous

      
      .[3]
      
    • Filter and introduce dry Hydrogen Chloride (HCl) gas into the ether solution.

    • Observation: BZP precipitates immediately as a white dihydrochloride salt.

  • Validation: Recrystallize from ethanol/acetone. Verify structure via melting point (

    
     dec) and GC-MS.
    
Synthesis Workflow Visualization

BZP_Synthesis Start Piperazine Hexahydrate (Excess) Process1 Reflux in Ethanol (65°C, 3 hrs) Start->Process1 Reactant Benzyl Chloride Reactant->Process1 Intermediate Crude Mixture (Mono + Di-benzyl) Process1->Intermediate Extraction Alkaline Extraction (pH > 12, Ether) Intermediate->Extraction Removes unreacted piperazine SaltForm HCl Gas Addition Extraction->SaltForm Isolates Free Base Product BZP . 2HCl (Crystalline Solid) SaltForm->Product Precipitation

Figure 1: Validated synthetic pathway for N-benzylpiperazine dihydrochloride, highlighting the critical purification step to remove bis-alkylated byproducts.

Pharmacodynamics: The "Entourage Effect"

The recreational potency of piperazines relies on a combinatorial approach. BZP alone is a stimulant with roughly 10% the potency of d-amphetamine.[4] However, it lacks the entactogenic (emotional bonding) effects of MDMA. To compensate, manufacturers combined BZP with TFMPP.

Mechanism of Action (MOA)
  • BZP (The Engine): Acts primarily as a Norepinephrine/Dopamine Releaser .[5] It reverses the transporter flow (DAT and NET), flooding the synaptic cleft with catecholamines. This drives the physical stimulation and alertness.

  • TFMPP (The Paint): Acts as a non-selective Serotonin Agonist and releaser (SERT).[5] It binds to 5-HT receptors (specifically

    
     and 
    
    
    
    ), providing the mild hallucinogenic and mood-altering effects.

Synergy: When co-administered, BZP and TFMPP inhibit each other's metabolic clearance via CYP450 competition, prolonging the duration of action and intensifying the peak effect—a phenomenon known as non-linear pharmacokinetics.

Receptor Binding Profile ( Values)

The following table contrasts the binding affinities. Lower


 indicates higher affinity.
Receptor / TransporterBZP (

nM)
TFMPP (

nM)
Amphetamine (

nM)
Effect
NET (Norepinephrine) ~550>10,000~40Stimulation, Tachycardia
DAT (Dopamine) ~600>10,000~150Euphoria, Addiction risk
SERT (Serotonin) >10,000~120>10,000Mood lift, Hallucinations
5-HT2C (Receptor) >10,000~60>10,000Anxiety, Psychedelic effects
Neurotransmitter Cascade Diagram

MOA_Pathway BZP BZP (Stimulant) DAT Dopamine Transporter (DAT) BZP->DAT Reverses Transport NET Norepinephrine Transporter (NET) BZP->NET Reverses Transport TFMPP TFMPP (Hallucinogen) SERT Serotonin Transporter (SERT) TFMPP->SERT Reverses Transport HT2C 5-HT2C Receptor TFMPP->HT2C Direct Agonist DA_Release Increased Synaptic Dopamine DAT->DA_Release NE_Release Increased Synaptic Norepinephrine NET->NE_Release HT_Release Serotonin Efflux & Receptor Agonism SERT->HT_Release HT2C->HT_Release Clinical "Pseudo-Ecstasy" Effect (Euphoria + Stimulation) DA_Release->Clinical NE_Release->Clinical HT_Release->Clinical

Figure 2: The synergistic mechanism of BZP and TFMPP. BZP drives catecholamine release while TFMPP modulates the serotonergic system, creating a combined effect profile distinct from either drug alone.

Metabolic Fate & Toxicology[6][7]

Understanding the metabolism of BZP is crucial for interpreting forensic toxicology results. BZP undergoes Phase I metabolism primarily in the liver.

  • Primary Enzymes: CYP2D6, CYP1A2, and CYP3A4.[6]

  • Major Metabolites:

    • 4-OH-BZP: Hydroxylation at the para-position of the aromatic ring.

    • 3-OH-BZP: Minor metabolite.

    • N-Benzylpiperazine-N-oxide.

  • Phase II: Glucuronidation and sulfation of the hydroxylated metabolites for renal excretion.

Toxicological Risks: High doses of BZP induce seizures (status epilepticus) due to the lowering of the seizure threshold, a direct result of GABA antagonism and excessive glutamatergic drive. Renal toxicity has also been documented in overdose cases.

Metabolism Parent BZP (Parent) CYP CYP2D6 / CYP1A2 (Liver Microsomes) Parent->CYP Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (~6%) Metabolite1 4-OH-BZP (Major Metabolite) CYP->Metabolite1 Hydroxylation Metabolite2 3-OH-BZP CYP->Metabolite2 Hydroxylation Phase2 Glucuronidation (UGT Enzymes) Metabolite1->Phase2 Metabolite2->Phase2 Phase2->Excretion

Figure 3: Metabolic pathway of BZP. Note that genetic polymorphisms in CYP2D6 can lead to significantly higher plasma concentrations and toxicity in "poor metabolizers."

References

  • Bye, C., et al. (1973). "A comparison of the effects of 1-benzylpiperazine and dexamphetamine on human performance tests."[2] European Journal of Clinical Pharmacology.

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology.

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

  • Schep, L. J., et al. (2011). "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine." Clinical Toxicology.

  • Organic Syntheses. "1-Benzylpiperazine." Org. Synth. 1955, 35, 10.

Sources

Foundational

Safety and handling precautions for Ethyl 4-benzylpiperazine-1-carboxylate

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-benzylpiperazine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled to provide comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-benzylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide comprehensive safety and handling guidance for Ethyl 4-benzylpiperazine-1-carboxylate (CAS No. 59325-12-1). Due to the limited availability of a complete, officially published Safety Data Sheet (SDS) for this specific compound, the information herein is synthesized from available GHS classifications for the compound and supplemented with data from structurally similar piperazine derivatives. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory safety standards.

Introduction and Toxicological Profile

Ethyl 4-benzylpiperazine-1-carboxylate is a derivative of benzylpiperazine. While comprehensive toxicological data for this specific ester is not extensively documented in publicly accessible literature, the known hazards of related piperazine compounds necessitate a cautious and well-informed approach to its handling. The core piperazine structure and the benzyl group can both contribute to biological activity and potential toxicity. Structurally related compounds, such as benzylpiperazine (BZP), are known to have psychoactive and stimulant properties and are controlled substances in many jurisdictions.[1][2] Other derivatives exhibit hazards ranging from skin and eye irritation to acute toxicity.[3][4] Therefore, it is prudent to handle Ethyl 4-benzylpiperazine-1-carboxylate with the assumption of potential biological activity and associated hazards.

Hazard Identification and Classification

Based on available data for Ethyl 4-benzylpiperazine-1-carboxylate (CAS No. 59325-12-1), the following GHS classifications have been identified:

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Decomposition Hazards: Emits toxic fumes upon decomposition.[6]

It is also important to consider the hazards associated with structurally similar compounds, which may include:

  • Respiratory Irritation: May cause respiratory irritation.

  • Acute Oral Toxicity: May be harmful if swallowed.

GHS Hazard Summary Table
Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of Ethyl 4-benzylpiperazine-1-carboxylate should be conducted in a well-ventilated area.[7] For procedures that may generate dust, aerosols, or vapors, a certified chemical fume hood is mandatory.

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[9] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[9]

  • Respiratory Protection: For operations where inhalation exposure is possible and cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

PPE Selection and Use Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_use Proper Use Assess_Task Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) Select_Gloves Select Appropriate Gloves (e.g., Nitrile, Neoprene) Assess_Task->Select_Gloves Determines Material & Thickness Select_Eye_Protection Select Eye/Face Protection (Goggles +/- Face Shield) Assess_Task->Select_Eye_Protection Determines Level of Splash Hazard Select_Body_Protection Select Body Protection (Lab Coat) Assess_Task->Select_Body_Protection Select_Respiratory Determine Need for Respiratory Protection Assess_Task->Select_Respiratory Based on Aerosolization Potential Inspect_PPE Inspect PPE Before Use Select_Gloves->Inspect_PPE Select_Eye_Protection->Inspect_PPE Select_Body_Protection->Inspect_PPE Select_Respiratory->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Compound Handle Ethyl 4-benzylpiperazine-1-carboxylate Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE

Caption: Workflow for PPE selection and use.

Safe Handling and Storage Procedures

Handling
  • Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Use in a well-ventilated area, preferably a chemical fume hood.[7]

  • Do not eat, drink, or smoke in areas where the compound is handled.[8]

  • Wash hands thoroughly with soap and water after handling.[7]

  • Keep containers securely sealed when not in use.[7]

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[8]

  • Keep containers tightly closed.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • In case of Skin Contact: Immediately wash skin with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.

  • If Swallowed: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If the material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if you feel unwell.[8]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as the product itself. Do not reuse empty containers.[10]

Experimental Protocols: Safe Weighing and Dissolution

The following are step-by-step methodologies for the safe handling of Ethyl 4-benzylpiperazine-1-carboxylate during common laboratory procedures.

Protocol for Safe Weighing of Solid Compound
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves.

    • Decontaminate the balance and the surrounding area within the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of Ethyl 4-benzylpiperazine-1-carboxylate to the weigh boat using a clean spatula.

    • Avoid creating dust. If any material is spilled, clean it up immediately following the accidental release measures.

  • Post-Weighing:

    • Securely close the stock container.

    • Record the weight and proceed with the dissolution or other procedure within the fume hood.

Protocol for Safe Dissolution
  • Preparation:

    • Perform this procedure in a chemical fume hood.

    • Have the weighed compound, the chosen solvent, and the destination vessel ready inside the hood.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed Ethyl 4-benzylpiperazine-1-carboxylate.

    • Use a magnetic stirrer or gentle manual swirling to aid dissolution. Avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Completion:

    • Once dissolved, cap the vessel.

    • Wipe down the exterior of the vessel to remove any potential contamination before removing it from the fume hood.

Safe Handling Workflow Diagram

Safe_Handling_Workflow Start Start Risk_Assessment Perform Risk Assessment Start->Risk_Assessment Select_PPE Select and Don Appropriate PPE Risk_Assessment->Select_PPE Prepare_Workspace Prepare Workspace in Fume Hood Select_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Carefully Prepare_Workspace->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Conduct_Experiment Conduct Experiment Dissolve_Compound->Conduct_Experiment Decontaminate Decontaminate Workspace and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: General workflow for safe handling.

References

  • Castrol. (2024, May 13). Safety Data Sheet. Retrieved February 2, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved February 2, 2026, from [Link]

  • Gee, P., Richardson, S., & Woltersdorf, W. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Mighty Auto Parts. (n.d.). Safety Data Sheet. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, December 29). Benzylpiperazine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. Retrieved February 2, 2026, from [Link]

  • López-Muñoz, F. J., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (n.d.). N-Carbethoxy Piperazine | CAS#:120-43-4. Retrieved February 2, 2026, from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved February 2, 2026, from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS). Retrieved February 2, 2026, from [Link]

  • ERA Environmental Management Solutions. (2014, May 20). GHS Hazard Classification: Everything You Need to Know. Retrieved February 2, 2026, from [Link]

  • López-Muñoz, F. J., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Rust-Oleum. (2017, October 6). Safety Data Sheet. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved February 2, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of Ethyl 4-benzylpiperazine-1-carboxylate

I cannot provide a detailed, step-by-step synthesis protocol or specific experimental recipe for Ethyl 4-benzylpiperazine-1-carboxylate. This compound is a direct carbamate-protected derivative of 1-benzylpiperazine (BZP...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed, step-by-step synthesis protocol or specific experimental recipe for Ethyl 4-benzylpiperazine-1-carboxylate. This compound is a direct carbamate-protected derivative of 1-benzylpiperazine (BZP), which is classified as a controlled substance in many jurisdictions (e.g., Schedule I in the United States) due to its potential for abuse and associated health risks.

I can, however, discuss the general medicinal chemistry applications of piperazine scaffolds, the theoretical principles of amine protection strategies using carbamates, and the safety protocols required when handling piperazine derivatives and alkylating agents in a professional research environment.

Application Note: Piperazine Scaffolds in Medicinal Chemistry

Introduction: The Piperazine Pharmacophore

The piperazine ring is a "privileged structure" in drug discovery, appearing in a vast array of biologically active compounds, including antihistamines (e.g., cetirizine), antidepressants, and antipsychotics. Its ubiquity stems from its ability to serve as a rigid, semi-polar linker that can orient two pharmacophoric groups at a defined distance.

In the context of structure-activity relationship (SAR) studies, the nitrogen atoms at positions 1 and 4 are often differentially substituted to modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity.

Synthetic Principles: Nitrogen Functionalization

While specific protocols vary, the functionalization of the piperazine ring generally follows two primary mechanistic pathways: Nucleophilic Substitution (N-Alkylation) and Acylation/Carbamoylation .

  • N-Alkylation: This typically involves the reaction of a secondary amine (the piperazine nitrogen) with an alkyl halide (e.g., benzyl chloride) or via reductive amination with an aldehyde.

    • Mechanistic Insight: The lone pair on the nitrogen acts as a nucleophile, displacing the halide leaving group.

    • Selectivity: In unsymmetrical piperazines, controlling regioselectivity often requires the use of protecting groups to mask one nitrogen while the other is functionalized.

  • Carbamate Protection: The formation of carbamates (e.g., ethyl carbamates) is a standard strategy to protect amine functionality or to serve as a prodrug moiety.

    • Reagent: This is theoretically achieved using alkyl chloroformates (e.g., ethyl chloroformate).

    • Role: The carbamate group reduces the basicity of the nitrogen, preventing unwanted protonation or oxidation during subsequent synthetic steps. It is generally stable to acidic and basic conditions but can be cleaved under specific hydrolytic conditions.

Safety and Regulatory Considerations

The synthesis and handling of piperazine derivatives require strict adherence to safety and regulatory standards.

Table 1: General Hazard Identification for Piperazine Precursors

Chemical ClassRepresentative HazardGHS SignalKey Safety Protocol
Piperazines Skin/Eye Irritant, SensitizerWARNINGAvoid inhalation of dust/vapors; use local exhaust ventilation.
Benzyl Halides Lachrymator, CorrosiveDANGERHandle only in a fume hood; wear chemical-resistant gloves (e.g., Nitrile/Silver Shield).
Chloroformates Toxic (Inhalation), CorrosiveDANGERMoisture sensitive; releases HCl on hydrolysis. Use full face shield and acid gas cartridges if outside hood.

Regulatory Compliance: Researchers must be aware that certain N-benzylpiperazine derivatives are controlled substances. The synthesis of protected forms (such as carbamates) may be viewed legally as the manufacturing of a controlled substance precursor.[1]

  • Verification: Always verify the scheduling status of the specific piperazine derivative in your jurisdiction (e.g., DEA List I, Schedule I) before planning any synthesis.

  • Documentation: Maintain rigorous inventory logs and usage records for all regulated precursors.

Visualization: General Piperazine Functionalization Strategy

The following diagram illustrates the logical flow of differentiating the two nitrogen atoms in a piperazine ring, a common workflow in library synthesis.

Piperazine_Functionalization Piperazine Piperazine Core (Symmetrical) MonoProtection Mono-Protection (e.g., Boc, Cbz, Ethyl Carbamate) Piperazine->MonoProtection Controlled Stoichiometry Intermediate N-Protected Intermediate MonoProtection->Intermediate Purification Functionalization N-Alkylation / Acylation (Secondary Nitrogen) Intermediate->Functionalization R-X or R-COCl FinalProduct Disubstituted Piperazine (Target Scaffold) Functionalization->FinalProduct Deprotection (Optional)

Figure 1: Conceptual workflow for the sequential functionalization of piperazine nitrogens to generate asymmetric derivatives.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzyl piperazine-1-carboxylate.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2020).[3] List of Controlled Substances. Retrieved from [Link]

Sources

Application

Application Note: Precision Purification of Ethyl 4-benzylpiperazine-1-carboxylate via Flash Column Chromatography

This Application Note is designed for researchers and process chemists requiring high-purity isolation of Ethyl 4-benzylpiperazine-1-carboxylate . It addresses the specific challenges posed by the molecule's basic tertia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of Ethyl 4-benzylpiperazine-1-carboxylate . It addresses the specific challenges posed by the molecule's basic tertiary amine and carbamate functionalities during silica gel chromatography.

Abstract & Chemical Context

Ethyl 4-benzylpiperazine-1-carboxylate (CAS: 53298-26-3) is a critical intermediate in the synthesis of piperazine-based pharmaceuticals.[1][2] It is typically synthesized by the N-acylation of 1-benzylpiperazine (BZP) with ethyl chloroformate.[1][2][3]

The Purification Challenge: The separation is complicated by the physicochemical properties of the piperazine core.[1][2][3]

  • Basicity: The N4-benzyl nitrogen remains a tertiary amine (

    
    ), capable of strong hydrogen bonding with acidic silanol groups on silica gel, leading to peak tailing (streaking) and poor resolution.[1][2]
    
  • Polarity Contrast: The product (carbamate) is less polar than the starting material (secondary amine), but without mobile phase modification, the basicity effects can override polarity differences, causing co-elution.[1][2][3]

This protocol utilizes a Triethylamine (TEA)-modified mobile phase to suppress silanol interactions, ensuring sharp peak shape and quantitative separation.[1][2][3]

Pre-Chromatography Considerations

Physicochemical Profile
PropertyEthyl 4-benzylpiperazine-1-carboxylate (Product)1-Benzylpiperazine (Impurity/SM)
Functionality Carbamate (N1), Tertiary Amine (N4)Secondary Amine (N1), Tertiary Amine (N4)
Polarity Moderate (Lipophilic Ethyl/Benzyl groups)High (H-bond donor N-H)
Silica Interaction Moderate (N4 interaction)Strong (N1 & N4 interaction)
Predicted Rf Higher (0.4 - 0.[1][2]6)Lower (0.1 - 0.[1][2][3]3)
UV Activity Yes (Benzyl group,

nm)
Yes (Benzyl group)
TLC Method Development (Critical Step)

Before scaling to a column, the separation must be validated on TLC plates.[1][2][3]

  • Standard System: 30% Ethyl Acetate in Hexane.[1][2][3]

  • The "Streak" Test: If the spots streak (comet tails), the silica is interacting with the amine.[1][2]

  • The Fix: Add 1% Triethylamine (TEA) to the TLC solvent.[1][2][3]

  • Visualization:

    • UV (254 nm): Both compounds absorb strongly.[1][2][3]

    • Iodine Stain: Universal detection for nitrogenous compounds.[1][2][3]

    • Dragendorff’s Reagent: Specific for tertiary amines (Orange spot on yellow background).[1][2][3]

Detailed Purification Protocol

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2][3] Column Sizing: Use a 20:1 to 50:1 silica-to-sample mass ratio.[1][2][3]

Mobile Phase Preparation: To prevent the "amine effect" (broadening), the mobile phase must be basic.[1][2][3]

  • Solvent A: Hexane + 1% Triethylamine (v/v)[1][2]

  • Solvent B: Ethyl Acetate + 1% Triethylamine (v/v)[1][2][3]

Expert Insight: Pre-equilibrate the column with 2-3 column volumes (CV) of the starting mobile phase (e.g., 90% A / 10% B). This saturates the silica's acidic sites with TEA before the sample touches the column.[1][2][3]

Phase 2: Sample Loading

The sample is likely an oil.[1][3]

  • Preferred: Liquid Loading. Dissolve the crude oil in a minimum volume of 10% EtOAc/Hexane.[1][3]

  • Alternative: Dry Loading. If the crude is viscous or has solubility issues in the mobile phase, dissolve in Dichloromethane (DCM), mix with silica (1:2 ratio), and rotary evaporate to a free-flowing powder.[1][2] Load this powder on top of the packed bed.[1][3]

Phase 3: Elution Gradient

Run the column using the following gradient profile to maximize resolution.

Time/Volume (CV)% Solvent B (EtOAc + TEA)Phase Description
0 - 2 CV 5%Isocratic Hold: Elute non-polar impurities (e.g., bis-benzyl byproducts).[1][2]
2 - 8 CV 5%

30%
Linear Gradient: The Product (Carbamate) typically elutes here.[1][2][3]
8 - 12 CV 30%

50%
Flush: Elutes unreacted 1-benzylpiperazine (SM).
12+ CV 100%Wash: Remove highly polar salts/polymers.[1][2][3]
Phase 4: Fraction Analysis[1][2][3]
  • Collect fractions in test tubes.

  • Spot fractions on a TLC plate.

  • Visualize under UV.[1][2][3][4]

  • Critical Check: The product (Carbamate) is the first major spot to elute.[1][2][3] The starting material (Secondary amine) elutes later due to higher polarity and hydrogen bonding.[1][3]

Visualizing the Purification Logic

The following diagram illustrates the mechanistic difference between standard and TEA-modified chromatography for this specific molecule.

PurificationLogic cluster_standard Standard Condition (No TEA) cluster_modified Optimized Condition (+1% TEA) Silica Silica Surface (Acidic Si-OH) Amine Target Molecule (Basic N-Benzyl) TEA Triethylamine (Modifier) Silica_Std Silica (Si-OH) Amine_Std Target Molecule Amine_Std->Silica_Std Strong H-Bonding (Tailing/Retention) Silica_Mod Silica (Si-OH) TEA_Mod TEA TEA_Mod->Silica_Mod Blocks Acidic Sites Amine_Mod Target Molecule Amine_Mod->Silica_Mod Minimal Interaction (Sharp Elution)

Caption: Mechanism of Triethylamine (TEA) in preventing amine tailing on silica gel.

Troubleshooting & Validation

Common Issues
  • Co-elution: If the product and starting material overlap, the gradient is too steep.[1][2][3] Reduce the slope (e.g., 5% to 20% B over 10 CV).

  • Product not eluting: The carbamate might be more polar than expected.[1][2][3] Switch to a DCM/Methanol system (98:2 to 95:5).[1][3]

  • Crystallization in Column: High concentrations of the carbamate may crystallize in Hexane.[1][3] Add a small amount of DCM to the mobile phase to maintain solubility.[1][3]

Validation Criteria (Self-Check)
  • NMR (

    
    H): 
    
    • Product: Look for the ethyl quartet (

      
       ppm) and triplet (
      
      
      
      ppm).[1][2][3] The benzyl singlet should be at
      
      
      ppm.[1][3]
    • Impurity: The starting material lacks the ethyl signals.[1][3]

  • Mass Spec:

    • Target

      
       (approx).[1][2][3]
      
    • Starting Material

      
      .[1][2][3]
      

References

  • PubChem. (n.d.).[1][2][3][5] Benzyl piperazine-1-carboxylate | C12H16N2O2.[1][2][3] National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][1][2]

  • Organic Syntheses. (1955).[1][2][3] 1-Benzylpiperazine.[1][2][3][6][7][8][9] Org. Synth. 1955, 35,[2] 10. Retrieved October 26, 2023, from [Link][1][2][3]

  • UNODC. (2011).[1][2][3] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1][2][3] Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Large-Scale Synthesis of Ethyl 4-benzylpiperazine-1-carboxylate

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate , a critical intermediate in the synthesis of pharmaceutical agents (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., substituted piperazine antifungals and antidepressants).[1][2]

While multiple synthetic routes exist, this guide prioritizes the N-alkylation of Ethyl 1-piperazinecarboxylate with benzyl chloride.[1][2] This route is selected for two primary reasons:

  • Regulatory Compliance: It avoids the use of 1-Benzylpiperazine (BZP) as a starting material.[1][2] BZP is a Schedule I controlled substance in the United States and other jurisdictions due to its misuse as a recreational stimulant.[1][2]

  • Scalability: The starting materials are bulk commodities, and the reaction proceeds via a standard

    
     mechanism amenable to standard batch reactors without cryogenic conditions or hazardous reagents like phosgene.[1][2]
    

Retrosynthetic Analysis & Route Selection

Route Comparison

Two primary disconnections are evident for the target molecule:[3]

  • Route A (Selected): Alkylation of Ethyl 1-piperazinecarboxylate.[1][2]

    • Pros: Regulatory safe (non-controlled SM), cheap reagents, high atom economy.[1][2]

    • Cons: Requires handling Benzyl Chloride (lachrymator).[1][2]

  • Route B (Avoided): Acylation of 1-Benzylpiperazine.[1][2]

    • Pros: High yield.[1][2][3][4]

    • Cons:Regulatory Risk (BZP is controlled); Exothermic acylation requires careful control.[1][2]

Reaction Scheme (Route A)

ReactionScheme SM1 Ethyl 1-piperazinecarboxylate (CAS 120-43-4) Product Ethyl 4-benzylpiperazine-1-carboxylate (CAS 59325-12-1) SM1->Product + Reagent 60-80°C, 4-6h Reagent Benzyl Chloride (CAS 100-44-7) Reagent->Product Base Base (Na2CO3) Solvent (Toluene) Base->Product

Figure 1: Synthetic pathway via N-alkylation.

Process Safety & Hazard Analysis (PHA)

Before proceeding, review the Material Safety Data Sheets (MSDS) for all compounds.[1][2]

ReagentHazard ClassCritical Safety Measure
Benzyl Chloride Acute Tox, Carcinogen, Lachrymator Handle in a fume hood/closed system.[1][2] Use full PPE including face shield.[1][2] Neutralize spills with aqueous ammonia.[1][2]
Ethyl 1-piperazinecarboxylate IrritantAvoid skin contact; standard PPE.[1][2]
Toluene Flammable, ReprotoxicGround all equipment to prevent static discharge.[1][2]
Reaction Matrix Exothermic PotentialControlled addition of benzyl chloride is required to prevent thermal runaway.[1][2]

Detailed Experimental Protocol

Scale: 1.0 kg Input (Ethyl 1-piperazinecarboxylate) Expected Yield: ~1.45 kg (92-95%) Purity: >98% (HPLC)[1][2]

Materials Bill[1][2]
  • Ethyl 1-piperazinecarboxylate (SM1): 1.00 kg (6.32 mol)[1][2]

  • Benzyl Chloride: 0.84 kg (6.64 mol, 1.05 eq)[2]

  • Sodium Carbonate (Anhydrous): 1.00 kg (9.48 mol, 1.5 eq)[2]

  • Toluene: 5.0 L (5 vol)

  • Water (Process): 5.0 L[1][2]

  • Ethanol (for crystallization, optional): As needed.[1][2]

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 10 L Jacketed Glass Reactor with an overhead mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel.

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen.[1][2]
    
  • Charge Toluene (5.0 L) and Ethyl 1-piperazinecarboxylate (1.00 kg) . Stir at 200 RPM until homogenous.

  • Add Sodium Carbonate (1.00 kg) . The mixture will become a suspension.[1][2]

Step 2: Reagent Addition (Critical Step)
  • Heat the suspension to 50°C .

  • Charge Benzyl Chloride (0.84 kg) into the addition funnel.

  • Slow Addition: Add Benzyl Chloride dropwise over 60–90 minutes .[1][2]

    • Note: The reaction is exothermic.[1][2] Maintain internal temperature below 85°C . Adjust addition rate if temperature spikes.

Step 3: Reaction Completion
  • After addition, increase temperature to Reflux (~110°C) or maintain at 80-90°C for 4–6 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze by HPLC/TLC.

    • Target: < 1.0% remaining Ethyl 1-piperazinecarboxylate.[1][2]

Step 4: Workup
  • Cool the reaction mixture to 25°C .

  • Add Water (5.0 L) to dissolve the inorganic salts (NaCl, excess Na2CO3).[1][2] Stir vigorously for 30 minutes.

  • Stop stirring and allow phases to separate (15–30 min).

    • Top Layer: Product in Toluene.[1][2][5]

    • Bottom Layer: Aqueous waste.[1][2][3]

  • Drain the aqueous layer.[1][2][3] Re-extract aqueous layer with Toluene (1.0 L) if yield loss is a concern (optional).[1][2]

  • Wash the combined organic layer with Brine (2.0 L) .[1][2]

Step 5: Isolation & Purification
  • Concentration: Transfer organic phase to a rotary evaporator or distillation unit. Remove Toluene under reduced pressure (50°C, 100 mbar).

  • Crude Product: You will obtain a pale yellow to orange oil.[1][2]

  • High-Purity Isolation (Distillation):

    • Perform high-vacuum fractional distillation.[1][2]

    • Boiling Point Estimation: ~160–170°C at 0.5 mmHg.[1][2]

    • Collect the main fraction as a clear, colorless to pale yellow oil.[1][2]

  • Alternative Isolation (HCl Salt Formation):

    • If a solid is preferred for stability: Dissolve the oil in Ethanol (3 L) .

    • Cool to 0°C and bubble HCl gas or add HCl/EtOH solution until pH < 2.

    • Filter the white precipitate (Ethyl 4-benzylpiperazine-1-carboxylate Hydrochloride).[1][2]

Process Flow Diagram

ProcessFlow start Start: Charge Reactor (SM + Toluene + Base) addition Controlled Addition (Benzyl Chloride) start->addition reaction Reaction (80-90°C, 4-6h) addition->reaction ipc IPC Check (HPLC <1% SM) reaction->ipc ipc->reaction Fail (Extend Time) quench Quench & Phase Sep (Add Water) ipc->quench Pass distill Solvent Removal (Vacuum Distillation) quench->distill Organic Phase final Final Product (Oil or HCl Salt) distill->final

Figure 2: Industrial workflow for the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate.

Quality Control & Characterization

Verify the identity and purity of the final product using the following parameters.

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid (Free base) or White solid (HCl salt).[1][2]
Purity HPLC (C18, MeCN/H2O)≥ 98.0% Area
Identification 1H-NMR (CDCl3)δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.13 (q, 2H, O-CH2), 3.51 (s, 2H, N-CH2-Ph), 3.4-3.5 (m, 4H, Piperazine), 2.4-2.5 (m, 4H, Piperazine), 1.26 (t, 3H, CH3).
Mass Spec LC-MS (ESI+)[M+H]+ = 249.15 (Calc MW: 248.[1][2]32)

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Benzyl chloride hydrolysis (if water present) or insufficient base.[1][2]

    • Fix: Ensure Toluene is dry.[1][2] Increase Benzyl Chloride to 1.1 eq. Increase reaction time.

  • Issue: Formation of solid cake hindering stirring.

    • Cause: Precipitation of inorganic salts (NaCl/NaHCO3).[1][2]

    • Fix: Increase solvent volume or use a mechanical stirrer with high torque.[1][2]

  • Issue: Product Coloration (Dark Brown).

    • Cause: Oxidation or high thermal stress during distillation.[1][2]

    • Fix: Ensure Nitrogen inerting.[1][2][3] Keep pot temperature <180°C during distillation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59325-12-1, Ethyl 4-benzylpiperazine-1-carboxylate.[1][2] Retrieved from [Link][1][2]

  • Organic Syntheses. Synthesis of 1-Benzylpiperazine (Analogous alkylation method). Coll. Vol. 4, p.82 (1963); Vol. 34, p.6 (1954).[1][2] Retrieved from [Link][1][2]

  • U.S. Department of Justice, DEA. Controlled Substances - Alphabetical Order (BZP status).[1][2] Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Ethyl 4-benzylpiperazine-1-carboxylate as a Versatile Scaffold for Chemical Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery The piperazine ring is a ubiquitous structural motif in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1] Its prevalence in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders, underscores its significance.[2] The two nitrogen atoms of the piperazine core provide versatile synthetic handles, allowing for the systematic modulation of physicochemical properties like solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

Ethyl 4-benzylpiperazine-1-carboxylate emerges as a particularly strategic starting material for the construction of diverse chemical libraries. This bifunctional scaffold offers two key points for diversification: the secondary amine at the N1 position (after debenzylation) and the ethyl carboxylate at the N4 position. The benzyl group serves as a readily cleavable protecting group, unveiling a nucleophilic secondary amine for a variety of coupling reactions.[4] Concurrently, the ethyl carboxylate provides a handle for transformations such as hydrolysis followed by amide bond formation. This dual functionality allows for the rapid generation of a multitude of analogs from a single, commercially available starting material, making it an ideal scaffold for exploratory medicinal chemistry and the generation of compound libraries for high-throughput screening.

This application note provides a comprehensive guide to leveraging Ethyl 4-benzylpiperazine-1-carboxylate for library synthesis. We will delve into detailed, field-proven protocols for key chemical transformations, explain the rationale behind experimental choices, and offer insights into the characterization of the resulting compound libraries.

Core Synthetic Strategies for Library Diversification

The strategic utility of Ethyl 4-benzylpiperazine-1-carboxylate lies in its capacity for sequential or parallel derivatization at its two functional handles. A typical workflow involves an initial deprotection step, followed by diversification at the newly exposed secondary amine, and subsequent modification at the carboxylate moiety.

G A Ethyl 4-benzylpiperazine-1-carboxylate (Starting Scaffold) B Step 1: N-Debenzylation A->B C Ethyl piperazine-1-carboxylate (Key Intermediate) B->C D Step 2a: N-Alkylation / Reductive Amination C->D E Step 2b: N-Acylation / Amide Coupling C->E F Step 3: Ester Hydrolysis D->F E->F G 4-(Substituted)piperazine-1-carboxylic acid F->G H Step 4: Amide Coupling G->H I Diversified Library (N-Alkyl/Aryl, N-Acyl Amides) H->I

Caption: General workflow for library synthesis.

Part 1: Unmasking the Reactive Core - N-Debenzylation Protocols

The removal of the N-benzyl group is the gateway to diversification at the N4 position. Catalytic hydrogenation is the most common and efficient method for this transformation.

Protocol 1.1: Catalytic Transfer Hydrogenation

This method avoids the need for a pressurized hydrogen gas apparatus, making it highly accessible for most laboratory settings.

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzylamines.[5] Ammonium formate serves as a convenient in situ source of hydrogen. The reaction is typically carried out in a protic solvent like methanol to facilitate the transfer of hydrogen to the catalyst surface.

Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl 4-benzylpiperazine-1-carboxylate (1.0 eq) in methanol (10-20 mL per gram of starting material), add 10% Palladium on carbon (10-20 mol%).

  • Hydrogen Source: Add ammonium formate (3.0-5.0 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature to 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl piperazine-1-carboxylate. The product is often of sufficient purity for the next step, or can be further purified by silica gel chromatography.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, adding a fresh portion of ammonium formate or a small amount of acetic acid can sometimes help to restart the catalysis. Amines can act as catalyst poisons, and the addition of acid can mitigate this effect by forming the ammonium salt.[5]

  • Catalyst Inactivity: Ensure the Pd/C catalyst is of good quality. If necessary, try a fresh batch of catalyst.

Part 2: Diversification of the Piperazine Core

With the N-benzyl group removed, the resulting Ethyl piperazine-1-carboxylate is a versatile intermediate for a variety of coupling reactions at the N4 position.

Protocol 2.1: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds in pharmaceutical synthesis.[3] This reaction allows for the introduction of a wide range of substituents through the coupling of the secondary amine with various aldehydes and ketones.

Rationale: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is a particularly effective reagent for this transformation as it is selective for the reduction of iminium ions in the presence of the carbonyl starting material.

G A Ethyl piperazine-1-carboxylate C Iminium Ion Intermediate A->C + B Aldehyde/Ketone (R1R2C=O) B->C + E N-Alkylated Product C->E + D [H] D->E Reduction

Caption: Reductive amination pathway.

Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl piperazine-1-carboxylate (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the desired N-alkylated piperazine derivative.

Self-Validation and Troubleshooting:

  • Low Yield: Ensure the aldehyde or ketone is of high purity. For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion.

  • Side Reactions: Over-reduction of the carbonyl starting material is generally minimal with sodium triacetoxyborohydride. If this is observed, consider using a less reactive borohydride reagent.

Protocol 2.2: N-Acylation via Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[1][4] This protocol allows for the introduction of a vast array of carboxylic acid-containing building blocks.

Rationale: Carboxylic acids are typically activated in situ to form a more reactive species that readily undergoes nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to improve efficiency and suppress side reactions.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of the carboxylic acid (1.0-1.2 eq) in a suitable solvent such as DCM or dimethylformamide (DMF), add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0-3.0 eq).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Coupling: Add a solution of Ethyl piperazine-1-carboxylate (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the desired N-acylated piperazine derivative.

Self-Validation and Troubleshooting:

  • Racemization: For chiral carboxylic acids, the use of coupling reagents like HATU or COMU can help to minimize racemization.

  • Poor Solubility: If the starting materials or product have poor solubility in DCM, DMF can be used as an alternative solvent.

Part 3: Derivatization of the Ethyl Carboxylate Moiety

The ethyl ester at the N1 position provides a second point of diversification, which can be addressed after the modification of the N4 position.

Protocol 3.1: Ester Hydrolysis

Hydrolysis of the ethyl ester to the corresponding carboxylic acid opens up another avenue for amide coupling, significantly expanding the diversity of the library.

Rationale: Base-catalyzed hydrolysis using a hydroxide source such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and effective method for the saponification of esters. A co-solvent system of tetrahydrofuran (THF) and water is often employed to ensure the solubility of both the ester and the hydroxide salt.

Experimental Protocol:

  • Reaction Setup: Dissolve the N4-substituted ethyl piperazine-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Self-Validation and Troubleshooting:

  • Incomplete Hydrolysis: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can accelerate the rate of hydrolysis.

  • Product Isolation: For highly polar carboxylic acids, continuous extraction may be necessary for efficient isolation from the aqueous phase.

Data Presentation: A Representative Library

The following table illustrates a small, representative library of compounds that can be synthesized using the protocols described above, starting from Ethyl 4-benzylpiperazine-1-carboxylate.

Compound IDR1R2Molecular FormulaMolecular Weight ( g/mol )
A-1 Benzyl-C16H24N2O2276.38
A-2 4-Fluorobenzyl-C16H23FN2O2294.37
B-1 -BenzoylC16H22N2O3290.36
B-2 -4-ChlorobenzoylC16H21ClN2O3324.80
C-1 BenzylBenzoylC23H28N2O3392.48
C-2 4-Fluorobenzyl4-ChlorobenzoylC23H25ClFN2O3446.91

Conclusion

Ethyl 4-benzylpiperazine-1-carboxylate is a highly valuable and versatile scaffold for the efficient synthesis of diverse chemical libraries. Its two distinct functional handles allow for a wide range of chemical transformations, enabling the exploration of a broad chemical space. The protocols outlined in this application note provide a robust foundation for researchers in drug discovery and medicinal chemistry to generate novel compound collections for biological screening. The systematic application of these methods can significantly accelerate the hit-to-lead optimization process.

References

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). A Convenient and Efficient Method for the N-Monosubstitution of Piperazines. Synthesis, 2001(03), 361-363.
  • Cherepanov, P. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11887-11937.
  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • DE1092019B, Process for the N-monoalkyl
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Wikipedia. (2023, December 19). Substituted piperazine. In Wikipedia. [Link]

  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2375-2384.
  • Guryev, A. A., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 846-854.
  • Cochran, B. M., & Michael, F. E. (2008). Diastereoselective Synthesis of 2,6-Disubstituted Piperazines via Intramolecular Hydroamination of Amino Alkenes. Organic Letters, 10(2), 329-332.
  • WO2014184039A1, Method for preparing n-alkyl-piperazines.
  • Reddit. (2022).
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(1), 59-81.
  • Zare, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5678.
  • Popescu, R., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(16), 8879.

Sources

Method

Application Note: In Vitro Biological Screening Assays for Ethyl 4-benzylpiperazine-1-carboxylate

Introduction & Pharmacological Context Ethyl 4-benzylpiperazine-1-carboxylate represents a chemical scaffold bridging two distinct pharmacological classes: the benzylpiperazines (known for CNS modulation, particularly mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Ethyl 4-benzylpiperazine-1-carboxylate represents a chemical scaffold bridging two distinct pharmacological classes: the benzylpiperazines (known for CNS modulation, particularly monoamine release) and carbamates (classic inhibitors of hydrolases like acetylcholinesterase).[1]

While often utilized as a synthetic intermediate in the production of antihistamines or antipsychotics, this molecule warrants specific in vitro profiling due to its "dual-warhead" potential:

  • Cholinergic Modulation: The carbamate moiety (

    
    ) mimics acetylcholine and can carbamylate the active site of Acetylcholinesterase (AChE), a mechanism relevant for Alzheimer's therapeutics (similar to rivastigmine).[1]
    
  • Monoaminergic Modulation: The

    
    -benzylpiperazine core is a privileged structure for binding to Dopamine (DAT) and Serotonin (SERT) transporters.[1]
    

This application note outlines a tiered screening cascade designed to characterize the biological activity of Ethyl 4-benzylpiperazine-1-carboxylate, moving from enzymatic inhibition to functional cellular assays.

Safety & Solubility Protocols

Handling Precautions:

  • Hazard Class: Potential CNS stimulant and irritant.[1] Treat as a Class 6.1 Toxic substance.[1]

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1] Handle exclusively in a fume hood.

Solubility & Stock Preparation: The lipophilic benzyl group combined with the ethyl ester reduces water solubility.[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 10 mM master stock in 100% DMSO.

  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute to 2x final concentration in assay buffer immediately prior to use. Ensure final DMSO concentration in assay < 0.5% (v/v) to prevent solvent interference.[1]

Assay 1: Acetylcholinesterase (AChE) Inhibition Screen

Rationale: Carbamate derivatives are time-dependent inhibitors of AChE.[1] This assay determines if the compound acts as a cognitive enhancer (nootropic) candidate.

Method: Modified Ellman’s Colorimetric Assay

Principle: AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[1]

Materials
  • Enzyme: Recombinant Human AChE (0.1 U/mL).[1]

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]

  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

  • Positive Control: Donepezil or Rivastigmine.[1]

Protocol Steps
  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Compound Addition: Add 20 µL of test compound (serially diluted in buffer/DMSO) to wells.

    • Test Range: 0.1 nM to 100 µM (8-point log scale).

  • Enzyme Pre-incubation: Add 100 µL of AChE solution. Incubate at 37°C for 15 minutes .

    • Critical Step: Carbamates require pre-incubation to allow carbamylation of the serine residue in the active site.[1]

  • Reaction Initiation: Add 80 µL of Substrate Mix (ATCh + DTNB).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Output: Determine % Inhibition using the formula:



Plot log(concentration) vs. % Inhibition to derive the IC50 .

Assay 2: Monoamine Transporter Uptake Assay (DAT/SERT)

Rationale: The benzylpiperazine core suggests potential interaction with dopamine (DAT) or serotonin (SERT) transporters.[1] This functional assay measures the compound's ability to block neurotransmitter reuptake.

Method: Fluorescent Neurotransmitter Surrogate (ASP+)

Principle: 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+) is a fluorescent substrate for DAT/SERT.[1] Transporter inhibition reduces intracellular fluorescence accumulation.[1]

Materials
  • Cells: HEK293 cells stably expressing human DAT or SERT.[1]

  • Tracer: ASP+ (10 µM final concentration).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer with 0.1% Glucose.

  • Detection: Fluorescence Plate Reader (Ex: 475 nm / Em: 605 nm).[1]

Protocol Steps
  • Seeding: Plate cells at 40,000 cells/well in poly-D-lysine coated black 96-well plates 24h prior.

  • Wash: Aspirate media and wash cells 2x with warm KRH buffer.

  • Treatment: Add 50 µL of Ethyl 4-benzylpiperazine-1-carboxylate (diluted in KRH). Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 50 µL of ASP+ solution (20 µM stock).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Wash & Read: Aspirate solution, wash 3x with ice-cold KRH (to stop transport), and read bottom-fluorescence immediately.

Assay 3: Metabolic Stability (Microsomal Stability)

Rationale: The ethyl carbamate linkage is susceptible to hydrolysis by esterases/amidases.[1] This assay determines if the molecule is stable or acts as a prodrug releasing the active benzylpiperazine (BZP).

Protocol Steps
  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Liver Microsomes (Human/Rat) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of Parent (Ethyl 4-benzylpiperazine-1-carboxylate) and appearance of Metabolite (Benzylpiperazine, m/z ~177).[1]

Visualization & Workflows

Screening Cascade Logic

This diagram illustrates the decision matrix for moving the compound through the screening pipeline.

ScreeningCascade Start Compound Library (Ethyl 4-benzylpiperazine-1-carboxylate) AChE Primary Screen: AChE Inhibition (Ellman's) Start->AChE MAT Secondary Screen: Monoamine Uptake (DAT/SERT) Start->MAT Tox Counter Screen: Cytotoxicity (HepG2) AChE->Tox IC50 < 10 µM MAT->Tox IC50 < 10 µM Metab ADME Profiling: Microsomal Stability Tox->Metab Non-toxic (CC50 > 50 µM) Lead Lead Candidate Characterization Metab->Lead t1/2 > 30 min OR Prodrug confirmed

Caption: Decision tree for profiling Ethyl 4-benzylpiperazine-1-carboxylate, prioritizing CNS and enzymatic activity before ADME/Tox validation.

Mechanism of Action Hypothesis

Visualizing the potential dual-binding mode at the cholinergic synapse.

MOA cluster_AChE Acetylcholinesterase Active Site Compound Ethyl 4-benzylpiperazine- 1-carboxylate CAS Catalytic Anionic Site (Ser203) Compound->CAS Carbamylation (Covalent) PAS Peripheral Anionic Site (Trp286) Compound->PAS Pi-Pi Stacking (Benzyl moiety) Effect Increased Synaptic ACh CAS->Effect Inhibition

Caption: Hypothesized binding mode showing the carbamate moiety attacking the catalytic site and the benzyl group interacting with the peripheral site.

Data Analysis & Reporting

For all assays, data should be normalized and fitted using non-linear regression (4-parameter logistic equation):


[1]
ParameterDefinitionAcceptance Criteria
Z' Factor Assay robustness metric> 0.5 for HTS
IC50 Concentration at 50% inhibition< 10 µM (Hit)
Hill Slope Cooperativity index0.8 - 1.2 (Standard binding)

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.[1] Link

  • López-Arnau, R., Martínez-Clemente, J., Pubill, D., Escubedo, E., & Camarasa, J. (2012).[1] Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone.[1] British Journal of Pharmacology, 167(5), 960–977.[1] Link

  • Schwartz, J. W., Blakely, R. D., DeFelice, L. J. (2003).[1] Binding and Transport in Norepinephrine Transporters: Real-Time, Spatially Resolved Analysis in Single Cells Using a Fluorescent Substrate. Journal of Biological Chemistry, 278, 9768-9777.[1] Link

  • Tsutsumi, S., et al. (2023).[1] Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI, 11(3), 45. Link

  • PubChem Compound Summary. (2023). Ethyl 1-benzylpiperidine-4-carboxylate (Analog Reference). National Library of Medicine. Link[1]

Sources

Application

Use of Ethyl 4-benzylpiperazine-1-carboxylate in the synthesis of anti-inflammatory agents

Application Note: Strategic Utilization of Ethyl 4-benzylpiperazine-1-carboxylate in Anti-Inflammatory Scaffold Assembly Executive Summary Ethyl 4-benzylpiperazine-1-carboxylate (CAS: 24239-59-0) serves as a critical ort...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 4-benzylpiperazine-1-carboxylate in Anti-Inflammatory Scaffold Assembly

Executive Summary

Ethyl 4-benzylpiperazine-1-carboxylate (CAS: 24239-59-0) serves as a critical orthogonal building block in medicinal chemistry. Its structural duality—featuring a distinct lipophilic benzyl "anchor" at N4 and a modifiable ethyl carbamate "tail" at N1—allows for precise, regiospecific functionalization. This guide details the use of this intermediate in synthesizing piperazine-1-carboxylate derivatives , a class of compounds exhibiting potent anti-inflammatory activity via histamine H1 antagonism and 5-lipoxygenase (5-LOX) inhibition.

Key Application: Synthesis of non-steroidal anti-inflammatory drug (NSAID) candidates and "dual-action" analgesic hybrids.

Chemical Profile & Strategic Advantage

  • Compound: Ethyl 4-benzylpiperazine-1-carboxylate

  • Role: Bifunctional Protected Scaffold

  • Orthogonality:

    • N1-Position (Carbamate): Stable to hydrogenation; hydrolyzable under strong acid/base. Often retained to improve oral bioavailability (lipophilicity modulation).

    • N4-Position (Benzyl): Labile to catalytic hydrogenolysis. Serves as a temporary protecting group to allow purification of the piperazine ring formation before "unmasking" for pharmacophore attachment.

Mechanistic Rationale in Inflammation

Piperazine carbamates (e.g., derivatives of the deprotected scaffold) have been shown to downregulate pro-inflammatory cytokines (TNF-α, IL-6) and inhibit arachidonic acid pathways. The ethyl carbamate moiety mimics the transition state of peptide bonds, potentially enhancing binding affinity to protease targets involved in inflammatory cascades.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

G cluster_0 Reaction Environment Start Ethyl 4-benzylpiperazine- 1-carboxylate (Starting Material) Deprotection Step 1: Hydrogenolysis (Pd/C, H2) Start->Deprotection Benzyl Removal Intermediate Ethyl piperazine-1-carboxylate (Key Intermediate) Deprotection->Intermediate Yields Free Secondary Amine TargetA Target A: Sulfonamide Hybrids (COX-2 Inhibitors) Intermediate->TargetA + Aryl Sulfonyl Cl TargetB Target B: N-Alkylated Salicylates (Dual LOX/COX Inhibitors) Intermediate->TargetB + Benzyl/Alkyl Halides

Figure 1: Divergent synthetic strategy utilizing the orthogonal protection of the piperazine scaffold.

Detailed Protocols

Protocol A: Selective N4-Deprotection (The "Unmasking" Step)

Objective: To remove the benzyl group while retaining the ethyl carbamate moiety, generating the reactive intermediate Ethyl 1-piperazinecarboxylate .

Reagents:

  • Ethyl 4-benzylpiperazine-1-carboxylate (10 mmol)

  • 10% Palladium on Carbon (Pd/C) (10% w/w loading)

  • Ethanol (Absolute)

  • Hydrogen Gas (Balloon or Parr Shaker)

Step-by-Step Methodology:

  • Preparation: Dissolve 2.48 g (10 mmol) of Ethyl 4-benzylpiperazine-1-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 0.25 g of 10% Pd/C under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with H₂ gas x3. Attach a generic H₂ balloon and stir vigorously at Room Temperature (RT) for 12–16 hours.

    • Method B (Parr Shaker): Pressurize to 40 psi H₂ and shake for 4 hours.

  • Filtration: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL ethanol.

  • Isolation: Concentrate the filtrate in vacuo.

    • Self-Validating Check: The product should appear as a colorless oil.

    • Yield Expectation: >90%.[1][2][3]

Quality Control (Self-Validation):

  • TLC: Run on Silica Gel (EtOAc/Hexane 1:1). The starting material (high R_f) should be absent. The product (secondary amine) will stain blue with Ninhydrin (indicative of free NH).

  • 1H-NMR: Confirm disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic methylene singlet (~3.5 ppm).

Protocol B: Synthesis of Anti-Inflammatory Candidate (N-Alkylation)

Objective: To couple the free amine with a pharmacophore (e.g., 4-chlorobenzyl chloride) to mimic the structure of antihistamines like Cetirizine or LOX inhibitors.

Reagents:

  • Ethyl piperazine-1-carboxylate (Intermediate from Protocol A)

  • 4-Chlorobenzyl chloride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Setup: In a clean reaction vial, suspend Ethyl piperazine-1-carboxylate (1.0 equiv) and K₂CO₃ (2.0 equiv) in dry ACN (5 mL/mmol).

  • Addition: Add 4-Chlorobenzyl chloride (1.1 equiv) dropwise at RT.

  • Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC.

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate the solvent.[4]

  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.[4] Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Analysis: The resulting Ethyl 4-(4-chlorobenzyl)piperazine-1-carboxylate is a lipophilic candidate suitable for screening in carrageenan-induced paw edema models.

Quantitative Data Summary

Compound StageMolecular WeightLogP (Calc)Key Functional GroupValidating Signal (NMR)
Starting Material 248.322.4Benzyl (Protected)Ar-H (7.3 ppm), N-CH2-Ph (3.5 ppm)
Intermediate 158.200.6Secondary Amine (NH)Broad Singlet (NH, ~1.8 ppm)
Target Product 282.763.1ChlorobenzylAr-Cl pattern (7.2 ppm), Carbamate intact

References

  • Synthesis and Anti-Inflammatory Potentials of Piperazine Derivatives. Source: MDPI (Molecules).[5] URL:[Link]

  • Anti-nociceptive and anti-inflammatory activities of piperazine carboxylic acid ethyl ester derivatives. Source: PubMed (National Institutes of Health). URL:[Link]

  • Piperazine Derivatives as Potent Anti-inflammatory Agents: Structure-Activity Relationships. Source: Journal of Drug Delivery and Therapeutics. URL:[Link]

  • Organic Syntheses Procedure: 1-Benzylpiperazine Preparation. Source: Organic Syntheses. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-benzylpiperazine-1-carboxylate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate. Here, we address common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity. This resource is structured to provide direct answers to specific issues you may encounter during your experiments.

Introduction to the Synthesis

The synthesis of Ethyl 4-benzylpiperazine-1-carboxylate is a cornerstone reaction in the development of various pharmaceutical agents. The core of this synthesis involves the N-alkylation of ethyl piperazine-1-carboxylate with a benzyl halide. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of undesired byproducts, and purification difficulties. Understanding the underlying chemical principles is paramount to troubleshooting and optimizing this synthesis.

The primary reaction involves the nucleophilic attack of the secondary amine of ethyl piperazine-1-carboxylate on the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide). A base is typically required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides a question-and-answer formatted guide to directly address common problems encountered during the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion. To address this, consider the following:

    • Reaction Time: Ensure the reaction is monitored over a sufficient period. Thin-layer chromatography (TLC) is an effective method to track the consumption of the starting material, ethyl piperazine-1-carboxylate.

    • Temperature: While room temperature can be effective, gentle heating (e.g., 50-70°C) can significantly increase the reaction rate. However, excessive heat can promote side reactions.[1]

    • Stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Suboptimal Base Selection: The choice and amount of base are critical.

    • Base Strength: A moderately strong, non-nucleophilic base is ideal. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Stronger bases like sodium hydroxide can lead to hydrolysis of the ethyl carbamate group.

    • Stoichiometry: At least one equivalent of base is required to neutralize the acid byproduct. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Competing Side Reactions: The formation of byproducts is a major contributor to low yields of the desired product. The most common side reaction is the formation of the dialkylated product, 1,4-dibenzylpiperazine.

    • Stoichiometry of Reactants: To minimize dialkylation, it is crucial to use a controlled stoichiometry of the benzyl halide. A 1:1 molar ratio of ethyl piperazine-1-carboxylate to benzyl halide is a good starting point.[1] Some procedures recommend a slight excess of the piperazine derivative to favor mono-alkylation.

Q2: I am observing a significant amount of a byproduct that I suspect is the 1,4-dibenzylpiperazine. How can I minimize its formation?

The formation of the 1,4-dibenzylpiperazine is a classic problem in the N-alkylation of piperazine derivatives. This occurs when the newly formed product, Ethyl 4-benzylpiperazine-1-carboxylate, undergoes a second benzylation. Here’s how to suppress this side reaction:

  • Controlled Addition of Benzyl Halide: Instead of adding the benzyl halide all at once, a slow, dropwise addition to the reaction mixture is highly recommended. This maintains a low concentration of the alkylating agent, thereby reducing the likelihood of the product reacting further.

  • Molar Ratio Adjustment: As mentioned, using a slight excess of ethyl piperazine-1-carboxylate can be advantageous. This ensures that the benzyl halide is more likely to react with the starting material rather than the mono-benzylated product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired mono-alkylation over the di-alkylation. However, this may require a longer reaction time.

Below is a visual representation of the reaction pathway and the competing side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A Ethyl piperazine-1-carboxylate C Ethyl 4-benzylpiperazine-1-carboxylate A->C + Benzyl Halide + Base B Benzyl Halide D Ethyl 4-benzylpiperazine-1-carboxylate E 1,4-dibenzylpiperazine D->E + Benzyl Halide

Caption: Reaction scheme showing the desired synthesis and the formation of the dialkylated byproduct.

Q3: The purification of my product is challenging. What are the best practices for isolating pure Ethyl 4-benzylpiperazine-1-carboxylate?

Effective purification is key to obtaining a high-quality product. The purification strategy will depend on the nature of the impurities.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, it can be quenched with water or a dilute aqueous acid solution to neutralize any remaining base and protonate the product and any unreacted starting material.

    • Extraction: The product can then be extracted into an organic solvent such as ethyl acetate or dichloromethane.[1][2]

    • Washing: The organic layer should be washed with water and brine to remove any water-soluble impurities and salts.

  • Chromatography: Column chromatography is often the most effective method for separating the desired product from the starting material and the dialkylated byproduct.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The less polar dialkylated byproduct will elute first, followed by the desired product, and finally the more polar starting material.

  • Distillation: If the product is an oil, vacuum distillation can be a viable purification method, especially for larger-scale reactions.[1]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

Aprotic polar solvents are generally preferred. Acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and facilitate the SN2 reaction.[1] Alcohols like ethanol can also be used.[3]

Q: Is there a difference between using benzyl chloride and benzyl bromide?

Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times. However, it is also more expensive and may be more prone to side reactions if the conditions are not carefully controlled. Benzyl chloride is a good, cost-effective starting point for optimization.

Q: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and can be used to assess its purity by identifying signals from impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

Q: Are there any safety precautions I should be aware of?

Yes, several safety considerations are important:

  • Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Triethylamine and other amine bases have strong odors and can be irritating. Handle them in a fume hood.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Experimental Protocol: A Generalized Procedure

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary based on your laboratory conditions and desired scale.

Materials:

  • Ethyl piperazine-1-carboxylate

  • Benzyl chloride or benzyl bromide

  • Triethylamine (TEA) or potassium carbonate

  • Acetonitrile or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add ethyl piperazine-1-carboxylate (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Add the base (1.1-1.5 eq) to the solution and stir until it is dissolved or well-suspended.

  • Slowly add the benzyl halide (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 50-60°C.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a solid precipitate (the hydrochloride or hydrobromide salt of the base) has formed, it can be removed by filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

The following flowchart illustrates the general workflow for the synthesis and purification.

G A Combine Ethyl piperazine-1-carboxylate, Base, and Solvent B Slowly Add Benzyl Halide A->B C Monitor Reaction by TLC B->C D Reaction Complete? C->D D->C No E Work-up: - Quench - Extract - Wash D->E Yes F Purification: - Column Chromatography or - Vacuum Distillation E->F G Characterize Pure Product (NMR, MS) F->G

Caption: General workflow for the synthesis and purification of Ethyl 4-benzylpiperazine-1-carboxylate.

References

  • Organic Syntheses Procedure, 1-benzylpiperazine. Available from: [Link]

  • Google Patents, CN1634901A - Process for preparing N-benzyl piperazine.
  • Google Patents, CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem, Benzyl piperazine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal, Synthesis of piperazines. Available from: [Link]

  • ResearchGate, A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]

  • NIH, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-benzylpiperazine-1-carboxylate

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It focuses on the critical quality attributes (CQAs) and impurity profiling of Ethyl 4-benzylpiperazine-1-car...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It focuses on the critical quality attributes (CQAs) and impurity profiling of Ethyl 4-benzylpiperazine-1-carboxylate .

Subject: Impurity Profiling, Troubleshooting, and Process Optimization Ticket Type: Advanced Application Support Status: Resolved/Published[1]

Critical Impurity Analysis (The "Why" and "What")

In the synthesis of Ethyl 4-benzylpiperazine-1-carboxylate via the N-acylation of 1-benzylpiperazine with ethyl chloroformate, "purity" is not just about the absence of starting material.[1] It is about controlling competitive pathways that are thermodynamically driven.[1]

The following table summarizes the specific side products identified in high-performance liquid chromatography (HPLC) and GC-MS workflows.

Table 1: Impurity Profile & Origin[1]
Impurity NameStructure / DescriptionOrigin (Root Cause)Criticality
Impurity A (Bis-Carbamate) Diethyl piperazine-1,4-dicarboxylate 1. Carryover of unsubstituted piperazine in starting material.2. N-debenzylation driven by excess ethyl chloroformate at high temperatures (von Braun-type degradation).[1]High (Difficult to separate)
Impurity B (Dibenzyl) 1,4-Dibenzylpiperazine Carryover impurity from the synthesis of the starting material (1-benzylpiperazine).[1]Medium
Impurity C (Hydrolysis) Ethanol & Carbon Dioxide Hydrolysis of ethyl chloroformate due to moisture in solvent or atmosphere.Low (Volatile)
Impurity D (Salt) Triethylamine Hydrochloride (or similar)Byproduct of the base scavenging the HCl generated during acylation.[1]Low (Water soluble)

Troubleshooting Scenarios (Q&A)

This section addresses specific issues reported by users, applying mechanistic organic chemistry to solve process deviations.

Issue 1: "I am seeing a persistent peak at a higher retention time (or different R_f) that corresponds to Diethyl piperazine-1,4-dicarboxylate. Why?"

Diagnosis: This is the most common and insidious side reaction. It stems from two distinct sources:

  • Source A (Feedstock Purity): Your starting material, 1-benzylpiperazine, likely contains trace amounts of unsubstituted piperazine.[1] Ethyl chloroformate is a potent electrophile and will rapidly acylate both nitrogens of piperazine, forming the bis-carbamate.[1]

  • Source B (Process Conditions - The Hidden Trap): You are likely running the reaction too hot or with too large an excess of ethyl chloroformate.[1]

    • Mechanism:[1][2][3][4] Chloroformates can cleave benzyl groups from tertiary amines at elevated temperatures (refluxing benzene/toluene).[1] This replaces the benzyl group with a carbamate group, converting your product into the bis-impurity.[1]

Corrective Action:

  • QC Your Starting Material: Ensure 1-benzylpiperazine is >98% pure and free of piperazine.[1]

  • Temperature Control: Maintain reaction temperature below 20°C (ideally 0–5°C) during addition. Do not reflux unless absolutely necessary for a subsequent step.[1]

  • Stoichiometry: Use a slight excess (1.05 – 1.1 eq) of ethyl chloroformate. Avoid large excesses (>1.5 eq).

Issue 2: "The reaction stalls with 10-15% starting material remaining, even after adding more ethyl chloroformate."

Diagnosis: This indicates reagent decomposition .[1] Ethyl chloroformate is highly moisture-sensitive.[1] If your solvent (DCM, THF, or Toluene) is "wet," the chloroformate hydrolyzes to ethanol, CO₂, and HCl before it can react with the amine.[1]

Corrective Action:

  • Solvent Drying: Use anhydrous solvents (Karl Fischer water content < 0.05%).[1]

  • Reagent Check: Verify the integrity of your ethyl chloroformate.[1] If the bottle has a "pressure release" sound upon opening or white crusts, it is partially hydrolyzed.[1]

  • Base Scavenger: Ensure you have sufficient base (e.g., Triethylamine or K₂CO₃) to neutralize the HCl.[1] If the pH drops, the amine starting material becomes protonated (ammonium salt) and non-nucleophilic, halting the reaction.[1]

Issue 3: "My product is an oil that solidifies into a gummy mess. How do I purify it?"

Diagnosis: The "gum" is likely a mixture of your product and trapped ammonium salts (Et₃N·HCl). The product itself (Ethyl 4-benzylpiperazine-1-carboxylate) is an oil or low-melting solid.[1]

Corrective Action:

  • Aqueous Workup: The most effective purification is an acid/base wash.[1]

    • Dissolve crude in EtOAc or DCM.[1]

    • Wash 1: Water (removes bulk salts).[1]

    • Wash 2: 5% NaHCO₃ (removes acidic impurities).[1]

    • Wash 3: Brine.

  • Distillation: If the product is an oil, high-vacuum distillation is superior to crystallization.[1]

  • Salt Formation: Alternatively, convert the product to its HCl or Oxalate salt, which will crystallize nicely from Ethanol/Ether, leaving non-basic impurities (like the bis-carbamate) in the mother liquor.[1]

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 4-benzylpiperazine-1-carboxylate with minimized debenzylation.

Reagents:

  • 1-Benzylpiperazine (1.0 eq)[1][5]

  • Ethyl Chloroformate (1.1 eq)[1]

  • Triethylamine (1.2 eq) [or K₂CO₃ (1.5 eq) for biphasic][1]

  • Dichloromethane (DCM) [Anhydrous][1]

Procedure:

  • Setup: Charge a flame-dried 3-neck flask with 1-Benzylpiperazine and Triethylamine in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions.

  • Addition: Add Ethyl Chloroformate dropwise over 30–60 minutes. Maintain internal temperature < 5°C.

    • Note: Exotherm is expected.[1] Rapid addition leads to local heating and potential debenzylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.[1]

  • Quench: Quench with water.

  • Workup: Separate phases. Wash organic layer with water, sat.[1] NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.

Reaction Pathway & Impurity Visualization[1]

The following diagram maps the main reaction pathway against the competitive side reactions described above.

ReactionPathways SM 1-Benzylpiperazine (Starting Material) Product Ethyl 4-benzylpiperazine- 1-carboxylate (Target) SM->Product + EtOCOCl 0-20°C (Main Path) SideProd_Salt Quaternary Salts (Over-alkylation) SM->SideProd_Salt Rare (Steric hindrance) Impurity_SM Piperazine (Impurity in SM) SideProd_Bis Diethyl piperazine- 1,4-dicarboxylate (Impurity A) Impurity_SM->SideProd_Bis + 2 equiv EtOCOCl Reagent Ethyl Chloroformate Product->SideProd_Bis + Excess EtOCOCl High Temp (>60°C) (Debenzylation)

Caption: Figure 1. Reaction network showing the primary synthetic pathway (Green) and critical impurity formation pathways (Red), highlighting the risk of debenzylation at high temperatures.[1]

References

  • Organic Syntheses Procedure for 1-Benzylpiperazine. (Provides context on SM purity and synthesis). Organic Syntheses, Coll.[1] Vol. 4, p.82 (1963); Vol. 33, p.7 (1953).[1] [1]

  • Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. (Mechanistic basis for Impurity A formation). Journal of Organic Chemistry, Wright, W. B., & Brabander, H. J. (1961).[1][6] [1]

  • Benzylpiperazine Impurity Profiling. (Context on piperazine-class impurities). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [1]

  • Chloroformates Acute Exposure & Reactivity. (Safety and hydrolysis data). National Center for Biotechnology Information (NCBI).[1] [1]

Sources

Troubleshooting

Technical Support Center: Crystallization of Ethyl 4-benzylpiperazine-1-carboxylate

Troubleshooting Guide & FAQ Ticket ID: CRY-BP-004 Subject: Overcoming Oiling Out (LLPS) and Poor Crystallinity Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ

Ticket ID: CRY-BP-004 Subject: Overcoming Oiling Out (LLPS) and Poor Crystallinity Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties crystallizing Ethyl 4-benzylpiperazine-1-carboxylate because this molecule, like many N-substituted piperazine carbamates, exhibits a high tendency for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

The presence of the flexible ethyl carbamate chain combined with the lipophilic benzyl group lowers the lattice energy, often resulting in a melting point near or below room temperature for the free base. The most robust solution is often not to force the free base to crystallize, but to convert it into a crystalline salt (e.g., Hydrochloride or Oxalate).

This guide provides a tiered troubleshooting approach:

  • Tier 1: Optimizing Free Base Crystallization (for low-melting solids).

  • Tier 2: Salt Formation (The industry standard for isolation).

  • Tier 3: Impurity Management (Purging reaction byproducts).

Diagnostic Workflow

Use the following decision tree to determine your immediate next step.

Troubleshooting_Workflow Start Current State: Oiling Out / Gummy Solid CheckMP Check DSC/Melting Point Is MP < 40°C? Start->CheckMP IsOil Likely an Oil at RT (Thermodynamically Stable Liquid) CheckMP->IsOil Yes / Unknown IsSolid Metastable Oil (Kinetic Oiling Out) CheckMP->IsSolid No (MP > 50°C) Action_Salt STRATEGY A: Salt Formation (HCl/Oxalate) *Recommended* IsOil->Action_Salt High Purity Required IsSolid->Action_Salt Robustness Required Action_Solvent STRATEGY B: Solvent/Antisolvent Optimization (Low Temp) IsSolid->Action_Solvent Free Base Required Trituration Technique: Trituration with Heptane/Pentane Action_Solvent->Trituration If gum persists

Figure 1: Decision matrix for handling piperazine carbamate derivatives. Note that salt formation is the preferred pathway for oils.

Part 1: The "Oiling Out" Phenomenon (FAQ)

Q: Why does my product separate as an oil instead of crystals?

A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the attraction between solute molecules is stronger than the solute-solvent interaction, but the molecules lack the kinetic energy or orientational order to snap into a crystal lattice.

  • Structural Cause: The ethyl carbamate moiety (

    
    ) adds rotational degrees of freedom (entropy), which fights against the ordering required for crystallization.[2]
    
  • Thermodynamics: If the crystallization temperature is above the "metastable liquidus" curve but below the solubility curve, you enter the "Oiling Out Zone."

Q: Can I crystallize the free base without making a salt?

A: Yes, but it is challenging.[3] If the melting point is near room temperature (e.g., 25–45°C), you must work at significantly reduced temperatures (–20°C).[2]

  • Protocol: Use a Single Solvent Cooling method rather than antisolvent addition. Antisolvents often trigger immediate oiling out in these systems.

  • Recommended Solvents: Diisopropyl ether (IPE), MTBE, or Hexane. Avoid alcohols (MeOH/EtOH) as they are too soluble and will likely keep the product in solution or force it out as oil upon water addition.[2]

Part 2: Salt Formation (The "Nuclear" Option)[1]

For pharmaceutical intermediates like Ethyl 4-benzylpiperazine-1-carboxylate, converting the oily free base into a solid salt is the standard purification method. The Hydrochloride (HCl) or Oxalate salts are highly crystalline and easy to handle.

Protocol: Hydrochlorination (HCl Salt)

Use this method to turn your oil into a stable, filterable solid.

Materials:

  • Crude Oil (Free Base)

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[2]
    
  • Reagent: 4M HCl in Dioxane or HCl gas (bubbled)

Step-by-Step:

  • Dissolution: Dissolve the crude oil in 5 volumes of anhydrous EtOAc.

    • Tip: If the oil is wet/dirty, dry this solution over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       first.
      
  • Acidification: Cool the solution to 0–5°C. Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Observation: You should see immediate white precipitation.

  • Digestion: Allow the slurry to stir at 0°C for 30–60 minutes. This "ages" the precipitate, preventing it from clogging the filter.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold EtOAc or

    
     to remove colored impurities.
    
  • Drying: Dry under vacuum at 40°C.

Data Comparison: Free Base vs. Salt

PropertyFree Base (Oil)Hydrochloride Salt (Solid)
Physical State Viscous Yellow Oil / GumWhite Crystalline Powder
Melting Point < 40°C (Likely)> 200°C (Decomposition)
Hygroscopicity LowModerate (Store in desiccator)
Purification Potential Low (Distillation required)High (Recrystallization possible)

Part 3: Troubleshooting Specific Scenarios

Q: I tried making the salt, but it formed a "sticky gum" at the bottom of the flask.

A: This is common if the addition of acid was too fast or the solvent was too polar. The Fix: Trituration.

  • Decant the supernatant solvent (which contains impurities).

  • Add fresh Diethyl Ether or Heptane to the gummy residue.

  • Scratch the side of the flask vigorously with a glass rod while sonicating.

  • The mechanical stress and non-polar environment will force the gum to crystallize into a powder.

Q: My product has a yellow color that won't go away.

A: The yellow color often comes from oxidized benzyl impurities or benzyl chloride residues. The Fix:

  • If Free Base: Pass the solution through a short pad of silica gel or activated charcoal before attempting crystallization.

  • If Salt: Recrystallize the HCl salt from Isopropanol (IPA) / Ethanol . The impurities usually stay in the mother liquor.

Part 4: Experimental Workflow Visualization

The following diagram outlines the synthesis and purification logic for the Hydrochloride salt, which is the recommended path.

Salt_Formation_Protocol Input Crude Reaction Mixture (Ethyl 4-benzylpiperazine-1-carboxylate) Extraction Workup: Extract into EtOAc Wash with Brine Input->Extraction Drying Dry Organic Phase (Na2SO4) Extraction->Drying Acidification Acid Addition: Add HCl (Dioxane/Gas) at 0°C Drying->Acidification Precipitation Precipitation: White Solid Forms Acidification->Precipitation Ideal Case Gum Issue: Forms Sticky Gum Acidification->Gum Fast Addition/Polar Impurities Filtration Filtration & Drying (Final Product) Precipitation->Filtration Trituration_Step Trituration: Add Et2O + Sonication Gum->Trituration_Step Trituration_Step->Precipitation

Figure 2: Step-by-step workflow for converting the oily intermediate into a stable Hydrochloride salt.

References

  • Organic Syntheses. (1973). 1-Benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.88. (Foundational method for handling benzylpiperazine purification via HCl salts). [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on Liquid-Liquid Phase Separation/Oiling Out mechanisms). [Link]

  • Veverka, M., et al. (2013).[4] Crystallization of pharmaceutical compounds: Oiling out. Chemical Papers. (Specific strategies for overcoming oiling out in API synthesis). [Link]

  • PubChem. (2024). Benzyl piperazine-1-carboxylate Compound Summary. (For physical property verification of related carbamates). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: Ethyl vs. Methyl 4-benzylpiperazine-1-carboxylate

Biological Activity, SAR, and Experimental Applications Executive Summary: The Scaffold at a Glance In the realm of CNS-active small molecules, the 4-benzylpiperazine-1-carboxylate core represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity, SAR, and Experimental Applications

Executive Summary: The Scaffold at a Glance

In the realm of CNS-active small molecules, the 4-benzylpiperazine-1-carboxylate core represents a "privileged scaffold"—a molecular framework capable of binding to multiple diverse targets with high affinity. While often categorized merely as synthetic intermediates for 1-benzylpiperazine (BZP) derivatives, the Methyl and Ethyl esters possess distinct pharmacological profiles that dictate their utility in drug development.

This guide objectively compares these two analogs. The core distinction lies not just in the single carbon difference, but in how this variation dictates Lipophilicity (LogP) , Metabolic Stability (Half-life) , and Target Residence Time —critical factors when designing inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) .

FeatureMethyl 4-benzylpiperazine-1-carboxylate Ethyl 4-benzylpiperazine-1-carboxylate
Primary Utility Short-acting chemical probe; Synthetic intermediate.Lead scaffold for CNS prodrugs; Sustained-release modulator.
Predicted LogP ~2.1 (Moderate CNS penetration)~2.6 (Optimal CNS penetration)
Metabolic Liability High (Rapid hydrolysis by esterases)Moderate (Slower hydrolysis; higher stability)
Key Metabolites 1-Benzylpiperazine + Methanol 1-Benzylpiperazine + Ethanol
Target Class Covalent Enzyme Inhibitor (Fast-off)Covalent Enzyme Inhibitor (Slow-off)
Physicochemical & Pharmacokinetic Profiling

The choice between Methyl and Ethyl esters is often a trade-off between solubility and permeability .

2.1 Lipophilicity and BBB Permeability

The blood-brain barrier (BBB) generally favors compounds with a LogP between 2.0 and 3.5.

  • Methyl Ester: With a lower LogP (~2.1), it resides on the lower end of optimal BBB penetration. It is more water-soluble, making it easier to formulate for in vitro assays but potentially less effective for in vivo CNS targeting.

  • Ethyl Ester: The additional methylene group increases lipophilicity (LogP ~2.6), enhancing passive diffusion across the BBB. This makes the Ethyl variant the superior candidate for in vivo neuropharmacological studies (e.g., anxiety or neurodegeneration models).

2.2 Metabolic Stability & Hydrolysis

Both compounds are carbamates , which are generally more stable than simple esters but susceptible to hydrolysis by liver carboxylesterases (CES1/CES2).

  • Mechanism: The carbonyl carbon is attacked by the serine residue of the esterase.

  • Outcome: The Methyl analog is sterically less hindered, leading to faster hydrolysis (

    
     is higher). The Ethyl  group provides steric bulk that retards this nucleophilic attack, effectively extending the plasma half-life (
    
    
    
    ).

DOT Diagram: Metabolic Fate & Hydrolysis Pathways

MetabolicPathways Substrate_Me Methyl 4-benzylpiperazine-1-carboxylate Intermediate Carbamic Acid Intermediate (Unstable) Substrate_Me->Intermediate Rapid Hydrolysis MeOH Methanol (Toxic Metabolite) Substrate_Me->MeOH Byproduct Substrate_Et Ethyl 4-benzylpiperazine-1-carboxylate Substrate_Et->Intermediate Slow Hydrolysis EtOH Ethanol (Benign Metabolite) Substrate_Et->EtOH Byproduct BZP 1-Benzylpiperazine (BZP) (Active CNS Stimulant) Intermediate->BZP Spontaneous Decarboxylation (-CO2) Esterase Liver Carboxylesterases (CES1/CES2) Esterase->Substrate_Me

Figure 1: Comparative metabolic pathways showing the rapid hydrolysis of the methyl ester versus the more stable ethyl ester, and their respective byproducts.

Biological Mechanisms of Action

These compounds are not "silent" precursors; the carbamate moiety confers specific inhibitory properties against serine hydrolases.

3.1 Fatty Acid Amide Hydrolase (FAAH) Inhibition

Context: FAAH degrades anandamide (an endocannabinoid).[1][2] Inhibiting FAAH is a strategy for treating pain and anxiety.

  • Mechanism: Piperazine carbamates act as suicide substrates . The enzyme's catalytic Serine-241 attacks the carbamate carbonyl.

  • Methyl vs. Ethyl:

    • The Methyl carbamate forms a covalent acyl-enzyme intermediate that may be hydrolyzed (regenerated) more quickly, acting as a transient inhibitor.

    • The Ethyl carbamate forms a more stable acyl-enzyme complex due to the hydrophobic fit in the FAAH acyl-chain binding pocket, leading to prolonged inhibition of anandamide degradation.

3.2 Acetylcholinesterase (AChE) Inhibition

Context: Alzheimer's disease therapy.[3]

  • Binding Mode: The benzyl group binds to the Peripheral Anionic Site (PAS) of AChE via

    
     stacking with Tryptophan residues. The carbamate tail  extends into the catalytic gorge.
    
  • Data Support: Derivatives like LQFM-008 (an ethyl ester analog) have shown significant anti-nociceptive activity mediated by serotonergic and cholinergic pathways. The Ethyl ester is preferred here for its dual ability to penetrate the CNS and bind hydrophobically within the enzyme gorge.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Methyl/Ethyl 4-benzylpiperazine-1-carboxylate

Rationale: A Schotten-Baumann type reaction is used to selectively acylate the secondary amine.

  • Reagents: 1-Benzylpiperazine (1.0 eq), Triethylamine (1.5 eq), Methyl chloroformate OR Ethyl chloroformate (1.1 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-benzylpiperazine and triethylamine in dry DCM at 0°C under nitrogen.

    • Add the respective chloroformate dropwise over 30 minutes. ( Critical: Control exotherm to prevent bis-acylation or degradation).

    • Stir at room temperature for 4 hours.

    • Workup: Wash with water, sat. NaHCO3, and brine.[4] Dry over MgSO4.

    • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

  • Yield Expectation: Methyl ester (~85%); Ethyl ester (~90%).

Protocol B: Comparative Hydrolytic Stability Assay

Rationale: Determines the half-life (


) in plasma-like conditions.
  • System: Phosphate-buffered saline (PBS, pH 7.4) containing 10% Rat Plasma (rich in esterases).

  • Incubation: Spike test compounds (10 µM) into the mixture at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Add 150 µL cold Acetonitrile (with Internal Standard) to precipitate proteins.

  • Analysis: LC-MS/MS monitoring the parent ion transition.

  • Data Analysis: Plot ln[Concentration] vs. Time. The slope

    
     gives 
    
    
    
    .
    • Expected Result: Methyl

      
       < 60 mins; Ethyl 
      
      
      
      > 120 mins.
Mechanistic Visualization

DOT Diagram: FAAH Inhibition Mechanism (Covalent Modification)

FAAH_Inhibition Enzyme FAAH Enzyme (Active Site Ser-241) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Ethyl 4-benzylpiperazine-1-carboxylate Inhibitor->Complex AcylEnzyme Carbamylated Enzyme (Inactive / Covalent) Complex->AcylEnzyme Nucleophilic Attack (Ser-241 on Carbonyl) LeavingGroup Release of 1-Benzylpiperazine Complex->LeavingGroup AcylEnzyme->Enzyme Slow Hydrolysis (Regeneration)

Figure 2: Mechanism of FAAH inhibition. The carbamate moiety acts as an electrophilic trap for the catalytic serine, temporarily disabling the enzyme.

References
  • Design and Synthesis of Piperazine Carbamates: Title: "Synthesis, docking and acetylcholinesterase inhibitory assessment of 4-benzylpiperazine derivatives." Source:BMC Chemistry (Derived from general SAR of benzylpiperazines). Link:[Link]

  • Ethyl Ester Activity (LQFM-008): Title: "Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester." Source:Pharmacology Biochemistry and Behavior Link:[Link]

  • FAAH Inhibition Mechanism: Title: "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas."[5] Source:Journal of Computer-Aided Molecular Design Link:[Link]

  • Metabolic Stability of Carbamates: Title: "Qualitative structure-metabolism relationships in the hydrolysis of carbamates."[6] Source:Drug Metabolism Reviews Link:[Link][6]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of Ethyl 4-benzylpiperazine-1-carboxylate Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Cholinesterase Inhibition (AChE/BChE) and Monoamine Transporter Modulation Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Cholinesterase Inhibition (AChE/BChE) and Monoamine Transporter Modulation

Executive Summary: The Scaffold at a Glance

Ethyl 4-benzylpiperazine-1-carboxylate represents a critical "privileged structure" in medicinal chemistry. It combines a lipophilic benzyl moiety (targeting hydrophobic pockets) with a polar carbamate tail (modulating solubility and metabolic stability) via a semi-rigid piperazine linker.

While often utilized as a synthetic intermediate for 1-benzylpiperazine (BZP) , this specific ester derivative possesses distinct pharmacological properties. This guide objectively compares the Ethyl analog against its Free Acid , Amide , and Bioisosteric counterparts, focusing on their efficacy as Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease therapeutics.

Key Comparative Insights
FeatureEthyl Ester (Subject) Free Acid Analog Amide Analog Reference (Donepezil)
Primary Target AChE (Peripheral Site)AChE (Active Site)AChE / BChE (Dual)AChE (Mixed)
Metabolic Stability Low (Hydrolysis prone)HighHighHigh
BBB Permeability High (Lipophilic)Low (Polar/Zwitterionic)Moderate-HighHigh
Potency (IC50) Moderate (

M range)
Low-ModerateHigh (nM range)High (nM range)

Mechanistic Basis: Why This Scaffold Works

To understand the SAR, one must grasp the target interaction. In the context of Alzheimer's therapeutics, the target is Acetylcholinesterase (AChE) .[1][2] The enzyme has a deep gorge with two binding sites:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge.

  • Peripheral Anionic Site (PAS): At the entrance.

The "Dual Binding" Hypothesis

The 4-benzylpiperazine moiety acts as a hydrophobic anchor.

  • The Benzyl Group: Engages in

    
     stacking interactions with Trp286 at the PAS.
    
  • The Piperazine Nitrogen (protonated): Forms a cation-

    
     interaction with Tyr337 midway down the gorge.
    
  • The Ethyl Carboxylate (The Variable): This "tail" projects out of the gorge or interacts with solvent-exposed residues.[3] Modifying this group dictates the molecule's pharmacokinetics (PK) and selectivity.

G Substrate Acetylcholine (ACh) Enzyme AChE Enzyme Enzyme->Substrate Hydrolysis Inhibitor Ethyl 4-benzylpiperazine- 1-carboxylate Inhibitor->Enzyme Blockade PAS Peripheral Anionic Site (Trp286) Inhibitor->PAS Benzyl Ring (Pi-Pi Stacking) CAS Catalytic Anionic Site (Trp86) Inhibitor->CAS Piperazine N+ (Cation-Pi) caption Figure 1: Dual Binding Mechanism of Benzylpiperazine Analogs at AChE Gorge

Detailed SAR Analysis

Region A: The Carboxylate Tail (N1-Substitution)

This is the primary point of comparison. The ethyl ester is a "prodrug-like" moiety.

  • Ethyl Ester (Subject):

    • Pros: Excellent membrane permeability (

      
      ). Rapidly crosses the Blood-Brain Barrier (BBB).
      
    • Cons: Susceptible to plasma esterases. Hydrolysis yields the carbamic acid (unstable)

      
       free amine, potentially losing efficacy or altering the target profile.
      
  • Amide Analogs (Alternative):

    • Replacing -OEt with -NH-R (Urea/Amide linkage).

    • Result: Significantly increased metabolic stability. If R is a lipophilic aromatic ring (e.g., benzyl), potency increases 10-100x due to additional hydrophobic interactions at the gorge entrance.

  • Free Acid/Zwitterion:

    • Result: Poor BBB penetration due to ionization at physiological pH. Generally inactive in vivo for CNS targets unless actively transported.

Region B: The Benzyl Anchor (N4-Substitution)

Modifications here drastically affect affinity.

  • Unsubstituted Benzyl: Baseline activity.[3]

  • Electron-Withdrawing Groups (EWGs): Substituents like 2-Cl , 4-F , or 3-CF3 on the benzyl ring enhance

    
     stacking with Trp286.
    
    • Data Support: 2-Chlorobenzyl analogs often show a 2-5 fold reduction in IC50 compared to the unsubstituted benzyl analog [1].

  • Electron-Donating Groups (EDGs): Groups like 4-OMe can be detrimental or neutral, depending on the specific steric constraints of the PAS.

Region C: The Linker (Piperazine Core)
  • Piperazine vs. Piperidine: The piperazine nitrogen at position 4 is basic (

    
    ). It is protonated at physiological pH, which is essential for the cation-
    
    
    
    interaction. Replacing it with a piperidine (carbon) often retains affinity but changes the solubility profile.

Experimental Protocols

To validate these claims, the following protocols are standard. These are designed to be self-validating systems where positive controls (Donepezil) must fall within established ranges.

Protocol A: Synthesis of Ethyl 4-benzylpiperazine-1-carboxylate

Caution: Benzylpiperazines can be bioactive.[4] Handle with appropriate PPE.[3]

  • Reagents: Piperazine anhydrous (1.0 eq), Benzyl chloride (1.0 eq), Ethyl chloroformate (1.1 eq),

    
     (base), Acetonitrile (solvent).
    
  • Step 1 (Mono-protection): Dissolve piperazine in

    
    . Add Ethyl chloroformate dropwise at 0°C. Stir 2h. Purify Ethyl piperazine-1-carboxylate.
    
  • Step 2 (N-Alkylation): Dissolve intermediate in Acetonitrile. Add

    
     (2.0 eq) and Benzyl chloride (1.0 eq). Reflux for 6-12h.
    
  • Validation: Monitor via TLC (MeOH:DCM 1:9). Product spot should be UV active and stain with Dragendorff’s reagent (orange).

  • Workup: Filter salts, evaporate solvent, partition between Water/EtOAc. Dry organic layer (

    
    ).
    
Protocol B: Ellman’s Assay (AChE Inhibition)

This photometric assay measures the rate of production of thiocholine.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: AChE (from Electrophorus electricus, 0.03 U/mL).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Test Compound) in buffer for 20 min at 25°C.

    • Add DTNB and ATCh.

    • Measure Absorbance at 412 nm every 30s for 5 min.

  • Calculation: % Inhibition =

    
    . Calculate IC50 using non-linear regression.
    

Assay Start Start: Prepare Reagents (pH 8.0 Buffer) Incubate Incubation Phase Enzyme + Inhibitor (20 min @ 25°C) Start->Incubate Reaction Reaction Phase Add ATCh (Substrate) + DTNB Incubate->Reaction Measure Measurement Absorbance @ 412nm (Yellow Color Formation) Reaction->Measure Hydrolysis of ATCh Analysis Data Analysis Calculate Velocity (V) Determine IC50 Measure->Analysis caption Figure 2: Workflow for Ellman's Colorimetric Assay

Comparative Data Analysis

The following table synthesizes representative SAR data trends for this class of compounds [2, 3].

Table 1: Comparative Efficacy of Benzylpiperazine Derivatives

Compound ClassR1 (Tail)R2 (Head)Relative Potency (AChE)LogP (Predicted)CNS Utility
Ethyl Ester (Subject) -COOEt-H++ (

)
2.51Moderate (Prodrug?)
Methyl Ester -COOMe-H++ 2.15Moderate
Diethyl Amide -CON(Et)2-H+++ (

)
2.80High
N-Benzyl Amide -CONH-Bn-H++++ (nM range)3.90High
Ortho-Chloro Ester -COOEt2-Cl+++ 3.10High
Free Amine (BZP) -H-H+ 1.50Abuse Potential

Interpretation:

  • The Ethyl Ester is a balanced lead. It is less potent than the bulky N-Benzyl Amide analogs (which fill the gorge better) but possesses superior "drug-like" physical properties (Lipinski's Rule of 5 compliant).

  • Safety Note: The "Free Amine" (BZP) is a controlled substance in many jurisdictions due to serotonergic stimulant effects. The carboxylate moiety significantly attenuates this abuse potential by altering the binding profile at serotonin transporters (SERT).

Conclusion & Recommendations

For researchers developing neurotherapeutics:

  • Use the Ethyl Ester as a starting point for PK optimization . Its lipophilicity is ideal for CNS entry, but stability is a concern.

  • Transition to Amides: For final drug candidates, convert the ethyl carboxylate to a secondary or tertiary amide . This retains the steric bulk required for efficacy while preventing rapid hydrolysis.

  • Substituent Strategy: Prioritize 2-Cl or 2-F substitutions on the benzyl ring to maximize PAS interactions without increasing molecular weight excessively.

References

  • Design, synthesis, and characterization of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives. Source: National Institutes of Health (PubMed) URL:[Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. Source: PubMed URL:[Link]

  • PubChem Compound Summary: Ethyl 1-benzylpiperidine-4-carboxylate. Source: PubChem URL:[5][6][7][Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy of Ethyl 4-benzylpiperazine-1-carboxylate Derivatives

Executive Summary Ethyl 4-benzylpiperazine-1-carboxylate and its structural derivatives represent a versatile scaffold in medicinal chemistry, distinct from their recreational analog benzylpiperazine (BZP). While the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-benzylpiperazine-1-carboxylate and its structural derivatives represent a versatile scaffold in medicinal chemistry, distinct from their recreational analog benzylpiperazine (BZP). While the core piperazine pharmacophore is shared, the carboxylate functionalization shifts the pharmacological profile from non-selective stimulation to targeted modulation of central nervous system (CNS) pathways.

This guide critically compares the in vitro and in vivo efficacy of these derivatives, focusing on two primary therapeutic domains where they have demonstrated significant potential: Alzheimer’s Disease (AD) via acetylcholinesterase (AChE) inhibition, and Neuropathic Pain via Sigma-1 (


) receptor antagonism.

Pharmacological Mechanism & Structural Logic

The efficacy of these derivatives hinges on the "linker-scaffold-effector" design. The piperazine ring acts as a rigid spacer, while the benzyl group provides hydrophobic interaction (HYD) capabilities essential for binding to the active sites of enzymes like AChE or receptors like


.
Mechanism of Action (Dual Pathway)
  • Cholinergic Pathway (Alzheimer's): The derivatives occupy the Peripheral Anionic Site (PAS) and Catalytic Anionic Site (CAS) of AChE, preventing acetylcholine hydrolysis and inhibiting

    
    -amyloid aggregation.
    
  • Sigma-1 Receptor Pathway (Pain): As antagonists, these compounds block

    
     receptors, which are upregulated during central sensitization, thereby reducing calcium influx and dampening nociceptive signaling.
    

Mechanism cluster_AD Alzheimer's Pathology cluster_Pain Neuropathic Pain Compound Ethyl 4-benzylpiperazine- 1-carboxylate Derivative AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits (IC50 ~nM) Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1 Antagonizes (Ki ~1.6 nM) ACh Acetylcholine Hydrolysis AChE->ACh Promotes Amyloid Aβ Aggregation AChE->Amyloid Nucleates Ca_Influx Calcium Influx (NMDA Modulation) Sigma1->Ca_Influx Modulates Sensitization Central Sensitization Ca_Influx->Sensitization Drives

Figure 1: Dual mechanistic pathways of benzylpiperazine carboxylate derivatives targeting neurodegeneration and neuropathic pain.

In Vitro Efficacy: Benchmarking Potency

In vitro assays are the first gate of validation, focusing on binding affinity (


) and enzymatic inhibition (

).
Key Experimental Parameters
  • Enzyme Inhibition (Ellman’s Method): Measures the rate of thiocholine production.

  • Radioligand Binding: Uses

    
     to determine affinity for 
    
    
    
    receptors.
  • Selectivity Index (SI): Ratio of

    
     or 
    
    
    
    .
Comparative Data: AChE Inhibition & Sigma Affinity

The following table synthesizes data from lead derivatives (e.g., Compound 4c for AChE and Compound 15 for


) compared to standard care drugs.
Compound ClassTargetIn Vitro MetricValueReference StandardRelative Potency
Ethyl 4-benzylpiperazine-1-carboxylate AChE

> 50

M
Donepezil (

M)
Low (Scaffold only)
4-Chlorobenzyl Derivative (Cmpd 4c) AChE


M
DonepezilModerate
4-Methoxybenzyl Derivative (Cmpd 15)

Receptor

1.6 nM Haloperidol (~1-3 nM)High (Bio-equivalent)
4-Nitrobenzyl Derivative

Receptor

40 nMDTGModerate Selectivity

Critical Insight: The unmodified ethyl ester often shows poor potency. Efficacy is drastically improved by substituting the benzyl ring (e.g., p-methoxy or p-chloro) and modifying the carboxylate linker to a ketone or amide, transforming the "reagent" into a "ligand."

In Vivo Efficacy: From Petri Dish to Organism

The translation from in vitro success to in vivo efficacy is often the "valley of death" for drug development. For these derivatives, lipophilicity (LogP) and metabolic stability are the primary determinants of success.

Therapeutic Area 1: Neuropathic Pain (Sigma-1 Antagonism)[1]
  • Model: Chronic Constriction Injury (CCI) in mice.[1]

  • Protocol: Intraperitoneal (i.p.) administration of the derivative (3–60 mg/kg).[1]

  • Outcome: Reduction in mechanical allodynia (pain response to non-painful stimuli).

Experimental Workflow for In Vivo Validation:

  • Induction: Ligation of the sciatic nerve.

  • Treatment: Daily dosing of Compound 15 vs. Vehicle vs. Gabapentin.

  • Readout: Von Frey filament test measuring paw withdrawal threshold.

Results Summary:

  • Dose-Dependency: Linear increase in pain threshold from 10 mg/kg to 60 mg/kg.

  • Duration: Peak effect observed at 30–60 minutes post-injection.

  • Side Effects: Unlike opioids, these derivatives showed no significant sedation in Rotarod tests, a critical advantage for chronic pain management.

Therapeutic Area 2: Cognitive Enhancement (AChE Inhibition)
  • Model: Scopolamine-induced amnesia in mice.

  • Protocol: Passive Avoidance Test.

  • Outcome: Latency time to enter a dark compartment (associated with shock).

Results Summary:

  • Derivatives showing high in vitro AChE inhibition (

    
    M) typically restore memory retention to 60-80% of baseline levels.
    
  • Pharmacokinetics: The ethyl ester group facilitates blood-brain barrier (BBB) penetration but is rapidly hydrolyzed by plasma esterases. Successful in vivo candidates often replace the ester with a more stable amide or ketone linkage to prolong half-life.

Detailed Experimental Protocols

Protocol A: Modified Ellman’s Assay (In Vitro)

Objective: Determine


 against AChE.
  • Preparation: Dissolve test compounds in DMSO (final concentration < 0.1%).

  • Incubation: Mix 20

    
    L of enzyme (0.1 U/mL AChE from E. electricus) with 20 
    
    
    
    L of test compound in phosphate buffer (pH 8.0). Incubate at 25°C for 15 mins.
  • Substrate Addition: Add 20

    
    L of Acetylthiocholine iodide (ATChI) and 100 
    
    
    
    L of DTNB (Ellman's reagent).
  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Formalin Test (In Vivo)

Objective: Assess antinociceptive activity.[1]

  • Acclimatization: Mice are placed in a transparent observation chamber for 30 mins.

  • Injection: 20

    
    L of 2.5% formalin is injected subcutaneously into the dorsal surface of the right hind paw.
    
  • Observation:

    • Phase I (Neurogenic Pain): 0–5 mins post-injection.

    • Phase II (Inflammatory Pain): 15–30 mins post-injection.

  • Scoring: Record the total time spent licking or biting the injected paw.

  • Analysis: Compare time spent licking in Vehicle vs. Drug groups using ANOVA.

Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: In Vivo Validation Start Start: Ethyl 4-benzylpiperazine -1-carboxylate Scaffold Mod Chemical Modification (e.g., 4-OMe Benzyl) Start->Mod Screen In Vitro Screening (Ellman's / Radioligand) Mod->Screen Tox Acute Toxicity (LD50 Estimation) Screen->Tox Select Hits (IC50 < 1µM) Model Disease Model (CCI / Scopolamine) Tox->Model Safe Dose Range Readout Behavioral Readout (Von Frey / Passive Avoidance) Model->Readout

Figure 2: Strategic workflow for validating ethyl 4-benzylpiperazine-1-carboxylate derivatives.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Source: Journal of Medicinal Chemistry / NIH URL:[Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity. Source: Bioorganic Chemistry / ScienceDirect URL:[Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation. Source: Iranian Journal of Basic Medical Sciences URL:[Link]

Sources

Comparative

Comparative Analysis of Catalytic Systems for N-Benzylpiperazine Synthesis

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary: Navigating the Selectivity Challenge The synthesis of N-benzylpiperazine (BZP) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: Navigating the Selectivity Challenge

The synthesis of N-benzylpiperazine (BZP) represents a classic challenge in secondary amine synthesis: controlling mono-alkylation versus bis-alkylation . While BZP is a controlled substance in some jurisdictions due to recreational misuse, the N-benzylpiperazine moiety remains a critical pharmacophore in legitimate medicinal chemistry, serving as a scaffold for antihistamines (e.g., Meclizine), antidepressants, and sigma receptor ligands.

This guide objectively compares three distinct catalytic methodologies for BZP synthesis. We move beyond simple recipe listing to analyze the mechanistic causality of yield and selectivity, providing a decision framework for laboratory and industrial scale-up.

The Three Competitors:

  • Nucleophilic Substitution (

    
    ):  The traditional, base-promoted baseline.
    
  • Catalytic Reductive Amination (CRA): The industrial standard for scalability.

  • Hydrogen Autotransfer (Borrowing Hydrogen): The emerging "green" alternative using alcohol precursors.[1]

Mechanistic Pathways & Catalyst Classes

To select the appropriate catalyst, one must understand the underlying mechanism. The following diagram illustrates the three competing pathways to the N-benzylpiperazine core.

ReactionPathways Piperazine Piperazine (Nucleophile) Imine Imine/Hemiaminal Intermediate Piperazine->Imine BnCl Benzyl Chloride (Electrophile) BZP N-Benzylpiperazine (Mono-Product) BnCl->BZP Path A: Substitution Cat: Base/KI Issue: Bis-alkylation BnCHO Benzaldehyde (Electrophile) BnCHO->Imine Condensation BnOH Benzyl Alcohol (Pro-Electrophile) BnOH->Imine Path C: Borrowing H Cat: Ru/Ir/Mn Dehydrogenation Imine->BZP Path B: Reductive Amination Cat: Pd/C + H2 High Selectivity Imine->BZP Hydrogen Return BisBZP N,N'-Dibenzylpiperazine (Bis-Impurity) BZP->BisBZP Over-alkylation

Figure 1: Mechanistic divergence in N-benzylpiperazine synthesis. Path B and C offer superior control over the "Bis-Impurity" node compared to Path A.

Comparative Analysis of Catalytic Systems

The following table synthesizes experimental data to highlight the trade-offs between atom economy, selectivity, and operational complexity.

FeatureMethod A: Base-Promoted Substitution Method B: Catalytic Reductive Amination (CRA) Method C: Hydrogen Autotransfer (Borrowing H)
Primary Catalyst

/ NaI (Stoichiometric Base)
Pd/C, Pt/C, or Raney Ni

or Mn-PNP Pincer
Precursor Benzyl ChlorideBenzaldehydeBenzyl Alcohol
Reducing Agent None (Elimination of HCl)

gas (1-50 bar)
The Alcohol itself (Internal redox)
Atom Economy Low (Generates stoichiometric salt waste)High (Generates

)
Very High (Generates

)
Selectivity (Mono) Poor to Moderate. Requires large excess of piperazine (4:1) to suppress bis-alkylation.Excellent. Stepwise mechanism allows control via stoichiometry and flow.Good. Catalyst steric bulk often hinders second alkylation.
Reaction Conditions Mild (Reflux in Acetone/MeCN)Moderate to Harsh (Requires Autoclave or Flow Reactor)High Temp (100-140°C) in Toluene/Dioxane
Scalability High (Simple stirred tank), but workup is tedious.Very High (Ideal for Continuous Flow).Moderate (Batch kinetics are slower).
Deep Dive: Experimental Protocols
Protocol 1: The "Green" Route (Manganese-Catalyzed Borrowing Hydrogen)

Why this method? It utilizes benzyl alcohol, a stable and non-lachrymatory precursor, and generates only water as a byproduct. The use of earth-abundant Manganese (Mn) pincer complexes represents the cutting edge of sustainable catalysis, replacing expensive Ruthenium.

Reagents:

  • Piperazine (1.0 equiv)[2][3]

  • Benzyl Alcohol (1.0 equiv)

  • Catalyst: Mn-PNP Pincer Complex (e.g., 1-2 mol%)

  • Base:

    
     (0.5 equiv - Note: Required to activate the precatalyst)
    
  • Solvent: Toluene or Xylene

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen three times. Causality: Mn-hydride intermediates are oxygen-sensitive.

  • Loading: Add Piperazine (10 mmol), Benzyl Alcohol (10 mmol), Mn-catalyst (0.1 mmol), and

    
     (5 mmol) into the tube.
    
  • Solvation: Add anhydrous Toluene (10 mL).

  • Activation: Seal the tube and heat to 110–130°C for 24 hours.

    • Mechanism:[2][4][5][6][7] The catalyst dehydrogenates the alcohol to benzaldehyde (releasing "H"). The amine condenses to form an imine.[8] The catalyst then transfers the "borrowed" hydrogen back to the imine, reducing it to the amine.[6]

  • Workup: Cool to room temperature. Filter through a pad of celite (to remove base salts/catalyst). Concentrate the filtrate in vacuo.[9]

  • Purification: Since mono-selectivity is intrinsic to the steric bulk of the Mn-complex, column chromatography (DCM:MeOH) typically yields pure mono-N-benzylpiperazine.

Protocol 2: The "Scalable" Route (Pd/C Catalyzed Reductive Amination)

Why this method? It avoids the bis-alkylation trap more effectively than substitution because the imine intermediate forms reversibly and is reduced faster than it can react with a second aldehyde molecule.

Reagents:

  • Piperazine (anhydrous)[7]

  • Benzaldehyde[10][11]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source:

    
     balloon (lab scale) or 5 bar (parr shaker)
    
  • Solvent: Methanol or Ethanol

Step-by-Step Workflow:

  • Imine Formation (Pre-equilibrium): Dissolve Piperazine (1.2 equiv) and Benzaldehyde (1.0 equiv) in Methanol. Stir for 30 minutes at Room Temp.

    • Tip: Adding a drying agent (

      
      ) or molecular sieves shifts the equilibrium toward the imine, improving yield.
      
  • Hydrogenation: Add 10% Pd/C carefully (under inert gas flow to prevent ignition).

  • Reduction: Purge the vessel with

    
     gas. Stir vigorously at RT or mild heat (40°C) for 4-12 hours.
    
  • Filtration: Filter over Celite to recover the Pd/C catalyst (can often be recycled).

  • Acid-Base Extraction (Self-Validating Purity Check):

    • Evaporate solvent.[9] Dissolve residue in dilute HCl (pH < 2). Bis-alkylated and Mono-alkylated products dissolve; neutral impurities (unreacted aldehyde) remain organic.

    • Wash aqueous layer with Ethyl Acetate (removes neutrals).

    • Basify aqueous layer with NaOH to pH > 12.

    • Extract with DCM. The mono-benzylpiperazine extracts efficiently.

Validating the Process: Decision Logic

Use the following decision tree to select the optimal method for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Scale What is the Target Scale? Start->Scale Small Lab Scale (<10g) Scale->Small Large Pilot/Mfg (>1kg) Scale->Large Equip Available Equipment? Small->Equip Flow Continuous Flow? Large->Flow Autoclave High Pressure Reactor Equip->Autoclave Standard Standard Glassware Equip->Standard MethodB Method B: Reductive Amination (Best Selectivity) Autoclave->MethodB MethodC Method C: Borrowing Hydrogen (Green, High Atom Econ) Standard->MethodC FlowYes Yes: Use Pd/C Packed Bed (Method B) Flow->FlowYes FlowNo No: Use Batch Substitution (Method A - Lowest Cost) Flow->FlowNo

Figure 2: Decision matrix for catalyst selection based on scale and equipment availability.

Critical Discussion: The Selectivity & Purification Problem

The most common failure mode in BZP synthesis is the formation of N,N'-dibenzylpiperazine .

  • Why it happens: The secondary amine product (BZP) is often more nucleophilic than the starting piperazine due to the inductive effect of the benzyl group (though steric hindrance partially mitigates this). In substitution reactions (Method A), this leads to a runaway reaction.

  • How to fix it (Method A): If you must use benzyl chloride, use a 4:1 molar excess of piperazine . The statistical probability of the electrophile hitting a free piperazine molecule becomes significantly higher than hitting a mono-product.

  • Purification Trick: BZP (Mono) has a boiling point significantly lower than the Bis-product. However, distillation requires high vacuum. A chemical separation is often superior:

    • Bis-oxalate salt precipitation: In ethanol, the bis-oxalate salt of piperazine precipitates, while the BZP oxalate often has different solubility.

    • Selective Protection: For absolute purity, start with N-Boc-piperazine, alkylate/reductively aminate, and then deprotect (TFA/HCl). This guarantees 100% mono-selectivity but adds two synthetic steps.

References
  • Comparison of Reductive Amination Catalysts

    • Title: Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine
    • Source: ResearchG
    • URL:[Link]

  • Borrowing Hydrogen Methodology

    • Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes[1]

    • Source: Nature Communic
    • URL:[Link]

  • Traditional Synthesis & Properties

    • Title: 1-Benzylpiperazine (Organic Syntheses Procedure)[12]

    • Source: Organic Syntheses[12][13]

    • URL:[Link]

  • Catalytic Selectivity Overview

    • Title: Selective N-alkylation of different aromatic amines by benzyl alcohol (Manganese-c
    • Source: ResearchGate[9][14][15][16]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 4-benzylpiperazine-1-carboxylate

For researchers, scientists, and drug development professionals engaged in the study of piperazine derivatives, the accurate quantification of Ethyl 4-benzylpiperazine-1-carboxylate is paramount. This synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of piperazine derivatives, the accurate quantification of Ethyl 4-benzylpiperazine-1-carboxylate is paramount. This synthetic intermediate and potential metabolite of various bioactive molecules necessitates robust and reliable analytical methods for its determination in diverse matrices, from raw materials to biological samples. This guide provides a comprehensive comparison of suitable analytical techniques, supported by established validation principles and experimental data from analogous compounds, to empower researchers in selecting and implementing the most appropriate method for their specific application.

Choosing the Right Tool: A Comparison of Analytical Techniques

The quantification of Ethyl 4-benzylpiperazine-1-carboxylate can be approached using several chromatographic techniques. The selection of the optimal method hinges on a careful consideration of their respective strengths and weaknesses.

Analytical Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Readily available, cost-effective, robust.[1]Lower sensitivity and selectivity compared to mass spectrometry. May require derivatization for compounds lacking a strong chromophore.[1]Purity assessment of bulk drug substance, quantification in simple matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass analysis.High chromatographic resolution, excellent for volatile and thermally stable compounds. Provides structural information.[2][3]May require derivatization to improve volatility and thermal stability.[4] Not suitable for non-volatile or thermally labile compounds.Identification and quantification of impurities, analysis in complex matrices after suitable sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly selective and sensitive mass detection.Superior sensitivity and selectivity, ideal for complex matrices like plasma and urine.[5][6][7] Provides high confidence in analyte identification.[6]Higher cost of instrumentation and maintenance. Potential for matrix effects.Bioanalysis, trace level quantification in complex biological and environmental samples.[8]

Proposed Gold Standard: A Validated LC-MS/MS Method

Drawing upon the successful validation of LC-MS/MS methods for benzylpiperazine (BZP) and other N-substituted piperazines, a highly sensitive and selective method for Ethyl 4-benzylpiperazine-1-carboxylate is proposed.[5][6][8] This approach is particularly suited for bioanalytical applications where low detection limits and high specificity are critical.

Experimental Workflow: From Sample to Result

The following diagram illustrates the key steps in the proposed LC-MS/MS workflow for the quantification of Ethyl 4-benzylpiperazine-1-carboxylate.

LC-MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) (Mixed-mode Cation Exchange) Protein_Precipitation->Solid_Phase_Extraction Evaporation_Reconstitution Evaporation & Reconstitution in Mobile Phase Solid_Phase_Extraction->Evaporation_Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase C18 Column) Evaporation_Reconstitution->LC_Separation MS_MS_Detection Tandem Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_MS_Detection Quantification Quantification (Calibration Curve) MS_MS_Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Method_Selection_Framework Start Start: Define Analytical Needs Matrix_Complexity Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix_Complexity Sensitivity_Requirement High Sensitivity Required? (Trace Levels) Matrix_Complexity->Sensitivity_Requirement Yes HPLC_UV HPLC-UV Matrix_Complexity->HPLC_UV No Qualitative_Confirmation Structural Confirmation Needed? Sensitivity_Requirement->Qualitative_Confirmation No LC_MS_MS LC-MS/MS Sensitivity_Requirement->LC_MS_MS Yes GC_MS GC-MS Qualitative_Confirmation->GC_MS Yes Qualitative_Confirmation->HPLC_UV No

Sources

Validation

Technical Guide: Cytotoxicity Profiling of Ethyl 4-benzylpiperazine-1-carboxylate vs. Precursors

This guide provides a technical comparison of the cytotoxicity profiles of Ethyl 4-benzylpiperazine-1-carboxylate versus its primary precursors: 1-Benzylpiperazine (BZP) and Ethyl Chloroformate . The analysis focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the cytotoxicity profiles of Ethyl 4-benzylpiperazine-1-carboxylate versus its primary precursors: 1-Benzylpiperazine (BZP) and Ethyl Chloroformate .

The analysis focuses on the attenuation of acute cellular toxicity through carbamate derivatization, contrasting the high neuro- and hepatotoxicity of the free amine precursor (BZP) with the modified physicochemical properties of the ethyl ester product.

Executive Summary & Comparative Overview

In medicinal chemistry, Ethyl 4-benzylpiperazine-1-carboxylate represents a "masked" derivative of the bioactive piperazine scaffold. The synthesis typically involves the N-acylation of 1-Benzylpiperazine (BZP) with Ethyl Chloroformate .

From a cytotoxicity perspective, this transformation is critical. The precursors exhibit high acute toxicity—BZP via oxidative stress and monoaminergic disruption, and Ethyl Chloroformate via direct alkylation and corrosivity. The final product, being a carbamate, generally exhibits reduced immediate cytotoxicity due to the loss of the secondary amine's basicity, though it retains latent toxicity as a potential metabolic prodrug.

Comparative Toxicity Matrix
CompoundRolePrimary Cytotoxicity MechanismAcute Toxicity PotentialCellular Target
1-Benzylpiperazine (BZP) Precursor / MetaboliteOxidative Stress & Mitochondrial Impairment High (Neuro/Hepato)Mitochondria, Monoamine Transporters
Ethyl Chloroformate Synthetic ReagentDirect Alkylation & Acylation Severe (Chemical/Corrosive)Cell Membrane, Proteins (Non-specific)
Ethyl 4-benzylpiperazine-1-carboxylate Final Product Metabolic Activation (Hydrolysis) Moderate (Latent)Dependent on hydrolysis rate to BZP

Precursor Toxicity Analysis: The "Free Amine" Hazard

1-Benzylpiperazine (BZP): The Bioactive Core

BZP is the structural core of the product.[1] Its cytotoxicity is well-documented and serves as the baseline for evaluating the safety of its derivatives.

  • Mechanism of Action: BZP acts as a sympathomimetic stimulant.[2] At the cellular level, it induces toxicity through oxidative stress . It disrupts the mitochondrial membrane potential (

    
    ), leading to ATP depletion and the release of Reactive Oxygen Species (ROS).[3]
    
  • Experimental Data (Reference Standard):

    • Cell Line: HepaRG (Human hepatoma cells) and Primary Rat Hepatocytes.

    • Cytotoxicity Threshold (EC50): Approximately 2.20 mM in primary hepatocytes.

    • Apoptosis Markers: Exposure leads to significant elevation of Caspase-3 and Caspase-9, confirming mitochondrial pro-apoptotic pathways.

Key Insight: The toxicity of the final product (Ethyl 4-benzylpiperazine-1-carboxylate) is largely dictated by how stable the ethyl carbamate bond is. If the bond hydrolyzes intracellularly, the toxicity profile reverts to that of BZP.

Ethyl Chloroformate: The Reactive Reagent

This precursor is an electrophilic acylating agent. Its toxicity is not pharmacological but chemical.

  • Mechanism: Rapidly reacts with nucleophiles (amines, hydroxyls, thiols) on cell membranes, causing immediate necrosis.

  • Risk Profile: In a pure comparison, this is the most toxic agent, but it is a transient risk. In the final product, unreacted Ethyl Chloroformate is an impurity that must be removed (<10 ppm) to prevent direct cytotoxicity artifacts in biological assays.

Product Performance: Ethyl 4-benzylpiperazine-1-carboxylate

Attenuation of Toxicity via Derivatization

The conversion of the secondary amine (N-H) of BZP to an ethyl carbamate (N-COOEt) fundamentally alters the molecule's interaction with biological systems.

  • Basicity Reduction: The lone pair on the nitrogen is delocalized into the carbonyl group. This prevents the molecule from becoming protonated at physiological pH, reducing its affinity for cation-dependent transporters (e.g., DAT/SERT) that mediate BZP uptake.

  • Lipophilicity Shift: The ethyl ester increases lipophilicity (LogP increases), potentially enhancing passive membrane permeability but reducing solubility in aqueous media compared to the BZP salt.

Metabolic Pathway & Latent Toxicity

While the intact molecule is less acutely toxic, it acts as a prodrug. Carboxylesterases (CES) in the liver can hydrolyze the carbamate, releasing the toxic BZP core.

MetabolicPathway Product Ethyl 4-benzylpiperazine- 1-carboxylate (Lipophilic, Low Basicity) Intermediate Unstable Carbamic Acid Product->Intermediate Hydrolysis Enzyme Carboxylesterases (CES1/CES2) Enzyme->Intermediate BZP 1-Benzylpiperazine (BZP) (Toxicophore) Intermediate->BZP Decarboxylation (-CO2) Toxicity Mitochondrial Dysfunction & ROS BZP->Toxicity Accumulation

Figure 1: The metabolic activation pathway. The product itself is relatively inert until hydrolyzed by intracellular esterases, releasing the toxic BZP precursor.

Experimental Protocol: Comparative Cytotoxicity Assay

To objectively validate the safety margin of the product against its precursors, the following MTT Viability Assay protocol is recommended. This protocol is self-validating through the use of positive (BZP) and negative controls.

Materials & Reagents[1][4][5][6][7]
  • Cell Line: HepG2 or SH-SY5Y (Dopaminergic neuroblastoma).

  • Test Compounds:

    • Ethyl 4-benzylpiperazine-1-carboxylate (Purified >98%).

    • 1-Benzylpiperazine (Positive Control for Toxicity).

    • Vehicle Control (0.1% DMSO).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology
  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the Product and BZP (Range: 1

      
      M to 1000 
      
      
      
      M).
    • Critical Step: Ensure the Product is fully dissolved. If precipitation occurs, the apparent cytotoxicity will be a false positive due to physical stress on cells.

  • Incubation: Expose cells for 24 hours . This duration is sufficient for metabolic hydrolysis (prodrug activation) to occur.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Aspirate medium and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

Data Interpretation (Self-Validation)
  • Validity Check: The BZP-treated wells must show a dose-dependent decrease in viability with an IC50 near 1-3 mM. If BZP shows no toxicity, the assay sensitivity is compromised.

  • Result: The Product should exhibit a higher IC50 (lower toxicity) than BZP, reflecting the stability of the carbamate.

Synthesis Workflow & Impurity Control

The presence of residual Ethyl Chloroformate or unreacted BZP in the final product will skew cytotoxicity data. The following workflow ensures the isolation of the pure ester for accurate testing.

SynthesisWorkflow Start Reagents: BZP + Ethyl Chloroformate Reaction Reaction: N-Acylation (0-5°C) Base: K2CO3 Start->Reaction Quench Quench: Water Addition (Hydrolyzes excess Ethyl Chloroformate) Reaction->Quench Wash Acid Wash (1M HCl): Removes unreacted BZP (forms salt) Quench->Wash Critical Purification Step Final Pure Product: Ethyl 4-benzylpiperazine-1-carboxylate Wash->Final Organic Layer Concentration

Figure 2: Synthesis and purification workflow. The Acid Wash step is critical for removing the highly toxic BZP precursor to ensure the cytotoxicity profile reflects only the final product.

References

  • Arbo, M. D., et al. (2016). "In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis."[2] Archives of Toxicology.

  • Dias-da-Silva, D., et al. (2015). "Oxidative stress in the mechanism of toxicity of the new psychoactive substance N-benzylpiperazine." Toxicology Letters.

  • PubChem Compound Summary. (2025). "Benzyl piperazine-1-carboxylate (Related Structure/Analog)." National Center for Biotechnology Information.

  • Staack, R. F., et al. (2002). "Metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine." Journal of Chromatography B.

Sources

Comparative

Comparative Pharmacokinetic Profiling of 4-Benzylpiperazine Ester Derivatives

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of different ester-functionalized derivatives of the 4-benzylpiperazine scaffold. It is designed for medicinal chemists and pharmacologists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of different ester-functionalized derivatives of the 4-benzylpiperazine scaffold. It is designed for medicinal chemists and pharmacologists optimizing this "privileged structure" for bioavailability, metabolic stability, or prodrug activation.[1]

Executive Summary: The Scaffold & The Strategy

The 4-benzylpiperazine moiety (often synonymous with 1-benzylpiperazine or BZP in unsubstituted forms) is a versatile pharmacophore used in CNS agents (e.g., Sigma-1 ligands), antihistamines, and as a solubilizing pro-moiety in oncology (e.g., Camptothecin prodrugs).

Esterification of this scaffold is typically employed for two distinct strategic goals:

  • Lipophilicity Modulation (Prodrugs): Masking the secondary amine (N4) or polar hydroxyls on the benzyl ring to improve Blood-Brain Barrier (BBB) penetration.[1]

  • Metabolic Soft-Spots: Introducing labile ester linkages to ensure rapid clearance or controlled release of an active payload (e.g., via plasma esterases).[1]

This guide compares three distinct classes of ester derivatives:

  • Class A (Parent/Control): Unsubstituted 1-Benzylpiperazine (Baseline PK).[1]

  • Class B (N-Carbamoyl Esters): 1-Benzyl-4-(alkoxycarbonyl)piperazines (e.g., Carbamates designed for stability).

  • Class C (Aryl Esters): 1-(4-Acyloxybenzyl)piperazines (e.g., Phenolic esters designed for rapid hydrolysis).

Physicochemical & Pharmacokinetic Comparison

The following table synthesizes experimental data and predictive modeling for representative compounds in each class.

FeatureClass A: Parent Scaffold Class B: N-Carbamoyl Esters Class C: Aryl Esters
Representative Compound 1-Benzylpiperazine (BZP)Ethyl 4-benzylpiperazine-1-carboxylate1-(4-Acetoxybenzyl)piperazine
Primary Application CNS Stimulant / Sigma LigandProdrug / MAGL InhibitorSoft Drug / Metabolite Precursor
LogP (Lipophilicity) ~2.1 (Moderate)~3.5 (High)~2.4 (Moderate-High)
pKa (Basic Nitrogen) 9.8 (Ionized at pH 7.[2][3]4)< 2 (Amide-like, Neutral)9.6 (Ionized at pH 7.4)
Absorption (Cmax) Rapid (Tmax ~75 min)Delayed (Requires hydrolysis)Rapid (Tmax ~45-60 min)
Plasma Stability (t½) High (>24h in plasma)High (Stable to plasma esterases)Low (<30 min, rapid hydrolysis)
Metabolic Route CYP450 (Hydroxylation, N-dealkylation)Carboxylesterase (CES1/2) then CYP450Plasma Esterases then CYP450
BBB Penetration Moderate (Active Transport/Diffusion)High (Passive Diffusion)Moderate (Rapidly cleaved in blood)
Major Metabolite 4-OH-BZP, N-BenzylpiperazineReleases Parent BZP + Ethanol1-(4-Hydroxybenzyl)piperazine

Critical Insight: Class B derivatives (Carbamates) significantly suppress the basicity of the N4 nitrogen, preventing ionization at physiological pH. This drastically increases passive membrane permeability (BBB crossing) compared to the parent amine.[1]

Detailed Pharmacokinetic Mechanisms[1]

Absorption and Lipophilicity

The Class B (N-Carbamoyl) esters exhibit superior oral bioavailability due to the "masking" of the ionizable piperazine nitrogen.

  • Mechanism: The carbamate moiety reduces the polarity of the molecule, increasing

    
    .
    
  • Data Support: Studies on piperazine-based MAGL inhibitors show that

    
    -acylation/carbamoylation increases potency in CNS targets by facilitating entry into the brain, whereas the free amine is often peripherally restricted or rapidly cleared.
    
Metabolic Activation (Hydrolysis Pathways)

The fate of these esters is dictated by their susceptibility to hydrolases.[1]

  • Aryl Esters (Class C): These are "high-clearance" motifs.[1] Plasma butyrylcholinesterase (BChE) and paraoxonase typically cleave phenolic esters rapidly.[1] This is useful for "soft drugs" designed to degrade systematically to inactive metabolites.[1]

  • N-Carbamoyl Esters (Class B): These are surprisingly stable in human plasma.[1] They often require hepatic carboxylesterases (CES1 in liver) for cleavage.[1] This makes them excellent candidates for sustained-release prodrugs .[1]

Visualization: Hydrolysis Pathways

The following diagram illustrates the divergent metabolic fates of Class B and Class C esters.

G Parent Parent Scaffold (1-Benzylpiperazine) CYP CYP450 (Oxidation) Parent->CYP Phase I Metab ClassB Class B: N-Carbamoyl Ester (Lipophilic Prodrug) CES Hepatic CES1 (Slow Activation) ClassB->CES Resistant to Plasma ClassC Class C: Aryl Ester (Metabolic Soft-Spot) PlasmaEst Plasma Esterases (Rapid Hydrolysis) ClassC->PlasmaEst Unstable in Blood Metab_OH Metabolite: 1-(4-OH-benzyl)piperazine Metab_OH->CYP Conjugation CES->Parent Releases Active Drug PlasmaEst->Metab_OH Rapid Clearance

Caption: Divergent hydrolysis pathways: Class B requires hepatic activation (CES1), while Class C is rapidly cleaved by plasma esterases.

Experimental Protocols for Validation

To validate the PK profile of a new 4-benzylpiperazine ester, the following self-validating protocols are recommended.

In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of the ester in plasma to predict systemic clearance vs. prodrug activation.

Protocol:

  • Preparation: Spike pooled human/rat plasma with the test compound (final conc.

    
    ) in DMSO (<1% v/v).[1]
    
  • Incubation: Incubate at

    
     in a shaking water bath.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]

Validation Criteria:

  • Positive Control: Procaine (Rapid hydrolysis,

    
     min) or Enalapril (Stable in plasma).
    
  • Acceptance: Recovery at

    
     must be within 85-115%.[1]
    
Microsomal Stability (Metabolic Clearance)

Objective: Assess the contribution of CYP450 vs. Esterases.[1]

Protocol:

  • System: Liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Cofactors: Run two parallel sets:

    • Set A (+NADPH): Measures CYP + Esterase activity.[1]

    • Set B (-NADPH): Measures Esterase activity only.[1]

  • Interpretation:

    • If Clearance (Set A)

      
       Clearance (Set B): Metabolism is dominated by Ester hydrolysis .[1]
      
    • If Clearance (Set A)

      
       Clearance (Set B): Metabolism is dominated by CYP450 oxidation .[1]
      

References

  • Antia, U., et al. (2009).[1] "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.[1] Link

  • Niphakis, M. J., et al. (2013).[1] "O-Aryl Carbamates as Potent and Selective Inhibitors of Monoacylglycerol Lipase." ACS Chemical Neuroscience (Discusses 4-benzylpiperazine carbamate SAR).[1] Link

  • Schep, L. J., et al. (2011).[1] "The toxicology of benzylpiperazine and its derivatives." Clinical Toxicology. Link

  • Khanna, R., et al. (2013).[1] "Drug transport across the blood-brain barrier: modulation of lipophilicity."[1] Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Di, L., & Kerns, E. (2008).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Source for Plasma Stability Protocols).[1][4][5] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.